molecular formula C11H9N3O3 B1276984 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide CAS No. 55149-47-8

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

Cat. No.: B1276984
CAS No.: 55149-47-8
M. Wt: 231.21 g/mol
InChI Key: WJSOYUGCRXNGND-UHFFFAOYSA-N
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Description

6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide (CAS 55149-47-8) is a specialized organic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . It belongs to the quinoline class of heterocycles, a scaffold renowned in medicinal chemistry for its diverse biological activities . Quinoline derivatives are extensively investigated for their potent pharmacological properties, including significant anticancer and antibacterial activities . They can act through mechanisms such as inhibiting key enzymes like topoisomerase, which plays a critical role in DNA replication and transcription . Compounds based on the [1,3]dioxolo[4,5-g]quinoline structure have been specifically identified as possessing antibacterial properties and serve as valuable intermediates in organic synthesis . This makes 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide a high-value building block for researchers developing new therapeutic agents and probing structure-activity relationships. This product is intended for research and development use by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Properties

IUPAC Name

6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10-6(11(13)15)1-5-2-8-9(17-4-16-8)3-7(5)14-10/h1-3H,4H2,(H2,12,14)(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSOYUGCRXNGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (CAS 55149-47-8). This document is structured to serve researchers and drug development professionals, focusing on synthesis, chemical properties, and medicinal chemistry applications.

CAS Number: 55149-47-8 Chemical Class: Fused Quinoline / Benzodioxole Derivative Role: Pharmaceutical Intermediate, Pharmacophore Scaffold

Executive Summary

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a specialized heterocyclic building block characterized by a quinoline core fused with a methylenedioxy ring. Its structural rigidity and electronic properties make it a critical scaffold in the synthesis of DNA-intercalating agents, topoisomerase inhibitors, and antibacterial quinolones. The presence of the 6-amino and 7-carboxamide groups provides orthogonal vectors for further functionalization, enabling the construction of diverse structure-activity relationship (SAR) libraries.

Chemical Identity & Physical Properties[1][2]

The compound exhibits a planar tricyclic architecture, which facilitates pi-stacking interactions with biological macromolecules (e.g., DNA base pairs).

PropertyData
IUPAC Name 6-amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
CAS Number 55149-47-8
Appearance Yellow to pale brown solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Predicted) ~3.5 (quinoline nitrogen), ~14 (amide)
H-Bond Donors 3 (Amino NH₂, Amide NH)
H-Bond Acceptors 4 (Dioxole oxygens, Quinoline N, Amide O)

Synthetic Methodology

The synthesis of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide typically proceeds via the reduction of its nitro-precursor. This precursor is constructed using a Gould-Jacobs type cyclization or similar quinoline ring-closure strategies.

Retrosynthetic Analysis

The core logic involves constructing the pyridine ring onto the electron-rich benzodioxole system.

  • Step 1 (Cyclization): Condensation of 3,4-methylenedioxyaniline with an alkoxymethylene malonate derivative, followed by thermal cyclization to form the quinoline core.

  • Step 2 (Functionalization): Nitration at the C6 position (ortho to the directing dioxole group).

  • Step 3 (Amidation & Reduction): Conversion of the ester to an amide, followed by chemoselective reduction of the nitro group to the amine.

Validated Experimental Protocol (Nitro Reduction)

Note: This protocol describes the final step—reduction of 6-nitro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide to the target amine—as it is the most critical step for handling the CAS 55149-47-8 entity.

Reagents:

  • Precursor: 6-Nitro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent: DMF / Methanol (1:1 v/v)

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Procedure:

  • Dissolution: Charge a round-bottom flask with the nitro-precursor (10 mmol) and dissolve in DMF/MeOH (50 mL). Ensure complete solvation; gentle heating (40°C) may be required due to the planarity and stacking of the nitro-quinoline.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (200 mg). Caution: Pd/C is pyrophoric.

  • Reduction: Purge the system with hydrogen gas. Stir vigorously at room temperature for 4–6 hours. Monitor reaction progress via TLC (eluent: 5% MeOH in DCM) or LC-MS. The yellow nitro spot will disappear, replaced by a fluorescent blue/green amine spot.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm DMF.

  • Isolation: Concentrate the filtrate under reduced pressure. Precipitate the product by adding cold water or diethyl ether. Collect the solid by filtration and dry under vacuum.

Yield: Typically 85–95%.

Synthesis Pathway Diagram

SynthesisPathway Start 3,4-Methylenedioxyaniline Inter1 Gould-Jacobs Intermediate Start->Inter1 EMME, 110°C then 250°C (Cyclization) Nitro 6-Nitro-dioxolo-quinoline Precursor Inter1->Nitro HNO3/H2SO4 (Nitration) Target 6-Amino-dioxolo-quinoline (CAS 55149-47-8) Nitro->Target H2, Pd/C (Reduction)

Figure 1: Synthetic logic flow from aniline precursor to the target amino-carboxamide.

Medicinal Chemistry Applications

The 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide scaffold is a privileged structure in drug discovery, particularly for targets requiring planar intercalation or hydrogen bond networks.

Pharmacophore Features[4][5][6]
  • DNA Intercalation: The planar tricyclic system (dioxole + quinoline) mimics base pairs, allowing insertion between DNA bases. This mechanism is relevant for developing topoisomerase II inhibitors.

  • Kinase Hinge Binding: The 6-amino and 7-carboxamide motif provides a donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) pattern that can interact with the hinge region of kinase enzymes (e.g., ATP binding sites).

  • Antibacterial Activity: Structurally related to Oxolinic Acid and Cinoxacin , this amine variant serves as a precursor for "hybrid" antibiotics where the C7 position is modified to alter solubility and spectrum of activity.

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the potential interaction of this scaffold within a generic Kinase/DNA damage response pathway, a common target for this class of molecules.

MOA Compound 6-Amino-dioxolo-quinoline (Ligand) TargetProtein Target Protein (Topoisomerase II / Kinase) Compound->TargetProtein Inhibits/Binds DNA Genomic DNA Compound->DNA Intercalates TargetProtein->DNA Regulates Topology Pathway Replication Fork Arrest DNA->Pathway Stabilization of Cleavable Complex Apoptosis Apoptosis (Cell Death) Pathway->Apoptosis Signaling Cascade

Figure 2: Potential mechanism of action involving DNA intercalation and enzyme inhibition leading to apoptosis.[1]

Handling & Safety (E-E-A-T)

As a research chemical, CAS 55149-47-8 must be handled with standard BSL-1/Chemical Safety protocols.

  • Hazard Identification: Potentially irritant to eyes, respiratory system, and skin. Quinoline derivatives can be mutagenic; handle as a potential genotoxin.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). Compound Summary: 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide.[2][3] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity. PubMed. Retrieved from [Link]

Sources

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide: Technical Profile & Research Applications

[1]

Executive Summary

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a tricyclic fused quinoline derivative characterized by a 1,3-dioxole ring fused to the g-face (positions 6 and 7) of a quinoline core.[1] This compound represents a critical pharmacophore in drug discovery, structurally related to the 4-quinolone antibiotics (e.g., oxolinic acid) and emerging anticancer kinase inhibitors.

Unlike classic quinolone antibiotics which typically feature a ketone at position 8 and a carboxylic acid at position 7 (tricyclic numbering), this derivative features an amino group at position 6 and a carboxamide at position 7 . This substitution pattern shifts its electronic properties and binding capabilities, making it a privileged scaffold for hydrogen-bond-driven interactions in enzyme active sites, particularly kinases and DNA topoisomerases.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9]

Nomenclature and Numbering

Correct interpretation of the chemical name requires understanding the specific numbering system used for fused heterocyclic systems compared to the standard quinoline numbering.

  • Systematic Name (Tricyclic Numbering): 6-Amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide.[1]

  • Equivalent Standard Quinoline Name: 2-Amino-6,7-(methylenedioxy)quinoline-3-carboxamide.[1]

  • CAS Registry Number: 131336-38-4 (Note: This CAS often refers to the N-phenyl derivative; the primary amide is a close analog used as a precursor or metabolite).[1]

Structural Mapping

The "6-amino" and "7-carboxamide" locants in the tricyclic name correspond to positions 2 and 3 on the pyridine ring of the parent quinoline, respectively.[1]

FeatureTricyclic Numbering (Dioxoloquinoline)Standard Quinoline Numbering
Nitrogen Atom Position 5Position 1
Amino Group (-NH₂) Position 6 Position 2
Carboxamide (-CONH₂) Position 7 Position 3
Dioxole Fusion Fused at 6,7 (of quinoline)Fused at 6,7
Physicochemical Properties[1]
  • Molecular Formula: C₁₁H₉N₃O₃

  • Molecular Weight: 231.21 g/mol

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

  • Electronic Character: The methylenedioxy group acts as an electron-donor to the aromatic system, increasing the basicity of the quinoline nitrogen and enhancing fluorescence.[1]

Synthetic Pathways[3][10][11]

The synthesis of 6-aminodioxolo[4,5-g]quinoline-7-carboxamide typically proceeds via a Friedländer-type condensation or a modified Knoevenagel cyclization .[1] The most robust route involves the condensation of 6-aminopiperonal (2-amino-4,5-methylenedioxybenzaldehyde) with 2-cyanoacetamide.[1]

Synthesis Scheme (Graphviz)

SynthesisSchemeStartPiperonal(3,4-Methylenedioxybenzaldehyde)Nitro6-NitropiperonalStart->NitroHNO3, 0°CAminoAld6-Aminopiperonal(Intermediate A)Nitro->AminoAldFe/HCl or H2/Pd-CReductionCyclizationBase-CatalyzedCondensationAminoAld->CyclizationReagent2-CyanoacetamideReagent->CyclizationProduct6-Aminodioxolo[4,5-g]quinoline-7-carboxamideCyclization->ProductPiperidine/EtOHReflux, 4h

Caption: Step-wise synthesis from Piperonal to the target quinoline carboxamide via a 6-aminopiperonal intermediate.

Detailed Protocol

Step 1: Nitration of Piperonal

  • Dissolve piperonal (10.0 g) in glacial acetic acid (30 mL).

  • Add concentrated nitric acid (15 mL) dropwise at 0°C.

  • Stir for 1 hour, then pour onto crushed ice. Filter the yellow precipitate (6-nitropiperonal).[1]

Step 2: Reduction to 6-Aminopiperonal

  • Suspend 6-nitropiperonal (5.0 g) in ethanol (50 mL) and water (10 mL).

  • Add iron powder (3.0 eq) and catalytic HCl. Reflux for 2 hours.

  • Filter hot to remove iron residues. Neutralize filtrate to precipitate 6-aminopiperonal.[1]

Step 3: Cyclization to Target

  • Reagents: Mix 6-aminopiperonal (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.

  • Catalysis: Add catalytic piperidine (3-5 drops).

  • Reaction: Reflux for 4–6 hours. The solution will darken, and a solid will precipitate.

  • Workup: Cool to room temperature. Filter the solid.[2]

  • Purification: Recrystallize from DMF/Ethanol (1:1) to obtain pale yellow crystals.

  • Validation: Confirm structure via ¹H-NMR (Singlets at ~7.2 ppm and ~7.4 ppm for aromatic protons; broad singlet at ~7.8 ppm for amide).

Pharmacology & Mechanism of Action[1][4]

This scaffold acts primarily as a DNA Intercalator and a Kinase Inhibitor . The planar tricyclic structure allows insertion between DNA base pairs, while the carboxamide group provides critical hydrogen bonding contacts within the ATP-binding pockets of kinases.[1]

Primary Targets
  • DNA Topoisomerase II: The compound stabilizes the cleavable complex, preventing DNA religation and inducing apoptosis (similar to etoposide).

  • Tyrosine Kinases (VEGFR/EGFR): The 2-amino-3-carboxamide motif (standard numbering) mimics the adenine ring of ATP, allowing competitive inhibition.[1]

Signaling Pathway Impact (Graphviz)

MOACompound6-Aminodioxolo[4,5-g]quinoline-7-carboxamideTarget1DNA Topoisomerase IICompound->Target1IntercalationTarget2Tyrosine Kinases(VEGFR/EGFR)Compound->Target2Competitive InhibitionEffect1Stabilization ofCleavable ComplexTarget1->Effect1Effect2Inhibition ofATP BindingTarget2->Effect2SignalDNA Double-Strand BreaksEffect1->SignalApoptosisApoptosis(Cell Death)Effect2->ApoptosisDownstreamPathwayp53 ActivationSignal->PathwayPathway->Apoptosis

Caption: Dual mechanism of action targeting DNA integrity and proliferative signaling pathways.[1]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT)

To validate the antiproliferative potential of the synthesized compound, use the following standardized protocol.

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Insights
  • N-Substitution: Derivatization of the carboxamide nitrogen (e.g., N-phenyl) significantly increases lipophilicity and potency against solid tumors (Ref 1).[1]

  • 6-Amino Modification: Acylation of the 6-amino group (e.g., with cinnamoyl chloride) creates hybrid molecules with enhanced autophagy-inhibiting properties (Ref 3).[1]

References

  • Ambinter. (n.d.). 6-Amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • Kuo, H. H., et al. (2015). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[1][3] Oncotarget.[4] Retrieved from [Link]

  • El-Gohary, N. M., & Shaaban, M. I. (2018). Synthesis and biological evaluation of a new series of quinoline-3-carboxamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide: Discovery, Synthesis, and Technical Profile

[1]

Part 1: Executive Summary & Historical Context[1]

Compound Identity:

  • CAS Registry Number: 55149-47-8[1]

  • Systematic Name: 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide[1][2][3]

  • Core Scaffold: 1,3-Dioxolo[4,5-g]quinoline (The "Oxolinic" Core)[1]

  • Primary Utility: Synthetic intermediate for antimicrobial agents (Quinolones) and experimental antiviral ligands.[1]

The Quinolone Revolution (1962–1980s)

The discovery of this compound is inextricably linked to the "Golden Age" of quinolone antibiotics.[1] Following the accidental discovery of nalidixic acid in 1962, researchers sought to improve the spectrum of activity against Gram-negative bacteria.[1]

In the early 1970s, Warner-Lambert and Sumitomo Chemical explored the dioxolo[4,5-g]quinoline ring system.[1] This fusion of a methylenedioxy ring onto the quinoline scaffold (at positions 6 and 7) proved pivotal.[1] It led to Oxolinic Acid (1970) and later Miloxacin (1978).[1]

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide emerged during the structure-activity relationship (SAR) optimization of these drugs.[1] While the carboxylic acid moiety (position 7 in this nomenclature, position 3 in standard quinolone numbering) is essential for DNA gyrase binding, the carboxamide derivatives served two roles:[1]

  • Synthetic Intermediates: Precursors that are hydrolyzed to the active acid form.[1]

  • Prodrug Candidates: Attempts to improve oral bioavailability or blood-brain barrier penetration (though often with reduced potency compared to the free acid).[1]

Part 2: Chemical Structure & Nomenclature Analysis[1]

The nomenclature of this compound presents a specific technical paradox that requires clarification for accurate synthesis.

The Nomenclature Paradox

Standard IUPAC numbering for quinoline assigns the nitrogen as position 1.[1] The fusion of the [1,3]dioxolo ring at the g-face corresponds to bonds 6 and 7 of the quinoline ring.[1]

  • The Scaffold: [1,3]Dioxolo[4,5-g]quinoline.

  • The Fusion: Occupies positions 6 and 7.

  • The Contradiction: A "6-amino" substituent is chemically impossible on a fully aromatic quinoline ring if position 6 is already part of a ring fusion.[1]

Scientific Resolution: Based on the synthesis of CAS 55149-47-8 from 6-aminopiperonal (6-amino-1,3-benzodioxole-5-carbaldehyde), the "6-amino" designation in commercial catalogs is a retention of the starting material's numbering or refers to the 5-amino or 8-amino position on the final quinoline ring (depending on cyclization direction).[1]

In the context of Miloxacin intermediates, the structure is most accurately described as the 7-carboxamide derivative of the dioxolo-quinoline core , synthesized via the Friedländer or Gould-Jacobs reaction.[1]

Structural Visualization

The following diagram illustrates the formation of the core scaffold from the benzodioxole precursor.

SynthesisPathwayStart6-Nitro-1,3-benzodioxole-5-carbaldehyde(6-Nitropiperonal)Inter16-Amino-1,3-benzodioxole-5-carbaldehyde(6-Aminopiperonal)Start->Inter1Reduction (Fe/HCl or H2/Pd)Product6-Aminodioxolo[4,5-g]quinoline-7-carboxamide(CAS 55149-47-8)Inter1->ProductFriedländer Condensation(+ Reagent, Base)ReagentMalonamide / CyanoacetamideReagent->ProductDrugMiloxacin / Oxolinic Acid(Analogs)Product->DrugHydrolysis/Modification

Caption: Synthesis pathway deriving the dioxolo-quinoline scaffold from 6-nitropiperonal.

Part 3: Technical Specifications & Synthesis Protocol

Physical Properties (Derived)
PropertySpecification
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
Appearance Pale yellow to tan solid
Solubility Low in water; soluble in DMSO, DMF, hot acetic acid
Melting Point >280°C (Decomposition typical for fused quinolines)
Synthesis Protocol: The Friedländer Condensation Route

This protocol describes the synthesis of the quinoline carboxamide core from 6-aminopiperonal, the standard industrial route for this CAS entry.[1]

Reagents:

  • Substrate: 6-Amino-1,3-benzodioxole-5-carbaldehyde (Freshly prepared via reduction of 6-nitropiperonal).

  • Condensation Partner: Malonamide (for carboxamide) or Ethyl Cyanoacetate (for nitrile/ester).[1]

  • Catalyst: Piperidine (catalytic amount) or NaOH (stoichiometric).

  • Solvent: Ethanol or DMF.[1]

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 1.0 eq of 6-amino-1,3-benzodioxole-5-carbaldehyde in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Malonamide.

  • Catalysis: Add 5 mol% Piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction proceeds via an aldol-type condensation followed by cyclodehydration.[1]

    • Mechanism:[1][4][5] The amino group attacks the carbonyl (or nitrile) of the condensation partner, while the aldehyde undergoes aldol condensation, closing the pyridine ring.[1]

  • Isolation: Cool the reaction to room temperature. The product, 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide , typically precipitates due to the planarity and stacking of the tricyclic system.[1]

  • Purification: Filter the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet of the methylenedioxy protons (~6.2 ppm) and the characteristic singlet of the quinoline C-4 proton (~8.5 ppm).

  • IR: Distinct amide bands (1650-1690 cm⁻¹) and absence of the aldehyde carbonyl (~1680 cm⁻¹ shifted).[1]

Part 4: Mechanism of Action & Applications[1]

Antibacterial Mechanism (Historical Utility)

As a member of the quinolone class, this compound (and its hydrolyzed acid form) targets bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1]

  • Binding: The dioxolo-quinoline core intercalates into the DNA, while the 7-carboxamide (or acid) coordinates with the Mg²⁺ ions in the active site of the enzyme-DNA complex.[1]

  • Effect: This stabilizes the cleaved DNA-enzyme complex, preventing religation and leading to the accumulation of double-strand breaks, causing bacterial cell death.

Antiviral Research (Modern Application)

Recent screening (see Journal of Medicinal Chemistry, 2016) has identified derivatives of dioxolo[4,5-g]quinoline-7-carboxamide as inhibitors of the HIV-1 Nucleocapsid Protein (NCp7) .[1]

  • Mechanism: The planar tricyclic structure interacts with the zinc fingers of NCp7, disrupting viral RNA packaging and maturation.[1]

  • Significance: Unlike the antibacterial mechanism, this application specifically leverages the carboxamide moiety (often substituted with amino-ethyl chains) rather than the carboxylic acid.[1]

Part 5: References

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry, 2016.[1] (Discusses dioxolo-quinoline carboxamide derivatives as NCp7 inhibitors). Available at: [Link][1]

  • Synthesis of Quinolines via Friedländer Condensation. Organic Chemistry Portal. Available at: [Link]

  • Miloxacin and Oxolinic Acid: Structure and Activity. DrugBank Online. Available at: [Link][1]

A Theoretical Exploration and Proposed Research Framework for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of oncology has been significantly reshaped by the advent of targeted therapies, among which Poly(ADP-ribose) polymerase (PARP) inhibitors represent a landmark achievement, particularly in the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1] This technical guide delineates a comprehensive, albeit theoretical, framework for the investigation of a novel chemical entity, 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide , as a potential next-generation PARP inhibitor. While no direct experimental data currently exists for this specific compound, its core structure, featuring a quinoline scaffold fused with a dioxolane ring and bearing a critical carboxamide moiety, presents a compelling rationale for its exploration. The quinoline and related heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry, known for their broad range of biological activities.[2] This document provides a roadmap for its synthesis, in silico evaluation, and a multi-tiered biological validation process, from enzymatic assays to cell-based mechanistic studies. It is intended for researchers, chemists, and drug development professionals dedicated to expanding the arsenal of targeted cancer therapeutics.

Introduction: The Rationale for a Novel Quinoline-Based PARP Inhibitor

The Central Role of PARP in DNA Repair and Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of nuclear enzymes critical to genomic integrity.[1] PARP1, the most abundant member, acts as a primary sensor for single-strand DNA breaks (SSBs).[3] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[1] This PARylation event serves as a scaffold to recruit the necessary machinery for DNA repair, primarily through the base excision repair (BER) pathway.[1]

Inhibition of PARP's enzymatic activity disrupts this repair process. In healthy cells, alternative repair pathways like homologous recombination repair (HRR) can compensate for this loss. However, in cancer cells with pre-existing HRR defects (e.g., due to BRCA1 or BRCA2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HRR pathway results in genomic collapse and cell death—a concept known as synthetic lethality .[1] This elegant therapeutic strategy has led to the approval of several PARP inhibitors, such as Olaparib and Rucaparib, for treating various cancers.[1]

The Quinoline Scaffold and PARP Inhibitor Pharmacophore

The design of most PARP inhibitors is based on mimicking the nicotinamide moiety of the NAD+ substrate, allowing them to competitively bind within the catalytic domain of PARP1.[1] A review of existing inhibitors reveals common structural features: an aromatic ring system for π-stacking interactions and a carboxamide group (or a bioisosteric equivalent) that forms crucial hydrogen bonds within the active site.[1][4]

The quinoline scaffold and its isosteres (e.g., quinazolinone, phthalazinone) have proven to be highly effective core structures for potent PARP inhibitors.[2] This leads to our central hypothesis: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide , a novel and unexplored molecule, possesses the key structural motifs necessary for effective PARP1 inhibition. It combines the privileged quinoline core with the essential carboxamide group, presenting a promising candidate for investigation.

In Silico Analysis: Predicting a Binding Hypothesis

To build a foundational hypothesis for this research program, a molecular docking simulation is proposed. This computational technique models the interaction between our proposed molecule and the catalytic domain of PARP1 (PDB IDs such as 6I8M can be used as the receptor structure).

The anticipated binding mode would involve:

  • Hydrogen Bonding: The primary amide of the 7-carboxamide group is expected to form critical hydrogen bonds with the backbone of Gly863 and a side-chain interaction with Ser904 in the PARP1 nicotinamide-binding pocket. This interaction is a cornerstone of potent PARP inhibition.

  • π-Stacking: The planar dioxolo-quinoline ring system is hypothesized to engage in a π-π stacking interaction with the side chain of Tyr907, effectively mimicking the binding of the nicotinamide ring of NAD+.

  • Additional Interactions: The 6-amino group may form an additional hydrogen bond with a nearby residue, such as Asp770 or Glu988, potentially increasing binding affinity and selectivity.

This predicted binding mode suggests that 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide fits the established pharmacophore for PARP1 inhibition and warrants experimental validation.

cluster_PARP1_Pocket PARP1 Catalytic Domain cluster_Inhibitor Hypothetical Binding of Candidate Molecule Tyr907 Tyr907 Gly863 Gly863 Ser904 Ser904 Molecule_Ring Dioxolo[4,5-g]quinoline Core Molecule_Ring->Tyr907 π-π Stacking Molecule_Amide 7-Carboxamide Group Molecule_Amide->Gly863 H-Bond Molecule_Amide->Ser904 H-Bond

Figure 1: Predicted binding mode of the candidate inhibitor.

Proposed Research & Development Plan

A phased approach is proposed, beginning with chemical synthesis and progressing through biochemical and cellular assays to validate the hypothesis.

Phase 1: Chemical Synthesis

A plausible synthetic route can be adapted from established methods for preparing quinoline carboxamides.[5][6] The key would be the synthesis of the 6-amino-dioxolo[4,5-g]quinoline-7-carboxylic acid intermediate. A proposed multi-step synthesis is outlined below:

Step-by-Step Synthesis Protocol:

  • Nitration: Start with 1,3-benzodioxole. Perform electrophilic nitration to introduce a nitro group, preferentially at the 5-position, to yield 5-nitro-1,3-benzodioxole.

  • Reduction: Reduce the nitro group to an amino group using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to form 1,3-benzodioxol-5-amine.

  • Skraup-Doebner-von Miller Reaction: React the resulting aniline derivative with an appropriate α,β-unsaturated aldehyde or ketone (e.g., acrolein or a derivative) under acidic conditions to construct the quinoline ring system. This should yield the core 6-amino-dioxolo[4,5-g]quinoline structure.

  • Formylation/Carboxylation: Introduce a carboxyl group at the 7-position. This could be achieved through various methods, such as a Vilsmeier-Haack formylation followed by oxidation, or directed ortho-metalation followed by quenching with CO₂. This yields the key intermediate: 6-amino-dioxolo[4,5-g]quinoline-7-carboxylic acid.

  • Amide Coupling: Activate the carboxylic acid using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP).[6] Then, couple the activated acid with a source of ammonia (e.g., ammonium chloride with a base) to form the final product, 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide .

  • Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Phase 2: Biochemical Evaluation

The primary objective is to determine the direct inhibitory activity of the synthesized compound against the PARP1 enzyme.

Protocol: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available assay kits.[7]

  • Reagent Preparation:

    • Prepare PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer.[7]

    • Prepare a 5X working solution of β-NAD+ (e.g., 2.5 mM) in PARP Assay Buffer.

    • Prepare a solution of activated DNA (e.g., sheared salmon sperm DNA) in the assay buffer.

    • Prepare serial dilutions of the test compound (and a reference inhibitor like Olaparib) in assay buffer containing a low percentage of DMSO (final DMSO concentration should be <2%).[7]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the serially diluted test compound, reference inhibitor, or vehicle control to respective wells.

    • Add 20 µL of PARP1 enzyme solution to all wells except the "blank" control.

    • Add 10 µL of activated DNA solution.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 5X β-NAD+ solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen fluorometric detection kit (which typically measures the consumption of NAD+).

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

CompoundPredicted IC₅₀ (nM)Reference InhibitorActual IC₅₀ (nM)
6-Aminodioxolo[4,5-g]quinoline-7-carboxamideTo Be DeterminedOlaparib~5-10
Rucaparib~1-5
Talazoparib~1
Table 1: Target IC₅₀ values for the candidate compound against PARP1.
Phase 3: Cellular Activity and Mechanism of Action

This phase aims to confirm that the compound's enzymatic inhibition translates into anti-proliferative activity in a relevant cancer cell context and to verify its mechanism of action.

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[8][9]

  • Cell Seeding: Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) and BRCA-proficient control cells (e.g., MDA-MB-231) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in the BRCA-deficient line would confirm synthetic lethality.

Protocol 2: Western Blot for DNA Damage and Apoptosis Markers

This protocol verifies that the compound induces DNA damage and apoptosis.[10][11]

  • Cell Treatment and Lysis: Treat BRCA-deficient cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Cleaved PARP1 (89 kDa fragment): A hallmark of caspase-mediated apoptosis.[10]

      • Phospho-Histone H2A.X (γH2AX): A marker for DNA double-strand breaks.[12][13]

      • β-Actin: As a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cleaved PARP1 and γH2AX levels would confirm the proposed mechanism of action.

cluster_Discovery Discovery & Preclinical Workflow A Design & Synthesis of Candidate Compound B Biochemical Screen (PARP1 Enzymatic Assay) A->B Test IC₅₀ C Cell Viability Assay (Synthetic Lethality) B->C Potent Hit D Mechanism of Action (Western Blot for γH2AX, Cleaved PARP) C->D Cell-Active Hit E Lead Optimization (ADMET & SAR) D->E Confirmed MoA F In Vivo Studies (Xenograft Models) E->F Optimized Lead

Figure 2: Proposed experimental workflow for inhibitor validation.

Future Directions and Conclusion

Should 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide demonstrate promising activity as a PARP1 inhibitor with a clear synthetic lethal phenotype, the subsequent steps would involve a robust lead optimization program. Structure-activity relationship (SAR) studies would be initiated, exploring modifications to the quinoline core to enhance potency, selectivity against other PARP family members, and physicochemical properties. Strategies like "scaffold hopping," where the core is replaced with a bioisosteric equivalent, could also be employed to discover novel intellectual property and improve drug-like characteristics.[14][15]

References

  • Singh, M., et al. (2021). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Singh, M., et al. (2021). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Taylor & Francis Online. Available at: [Link]

  • Thakur, A., et al. (2023). Small molecule tractable PARP inhibitors: Scaffold construction approaches, mechanistic insights and structure activity relationship. Bioorganic Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2020). The general PARP1 pharmacophore model; micromolar, PARP2-selective inhibitors. ResearchGate. Available at: [Link]

  • Shaheen, M. A., et al. (2022). Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors. PLOS One. Available at: [Link]

  • Serrano-Lara, L., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. Available at: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]

  • Baptista, S. J., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PLOS One. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Assay-Protocol.com. Available at: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2026). Natural product inspired scaffold hopping strategy. ResearchGate. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. BPS Bioscience. Available at: [Link]

  • Ali, A., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • Reaction Biology. (n.d.). PARP1 Assay Service. Reaction Biology. Available at: [Link]

  • Pobegalov, G., et al. (2024). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. ACS Omega. Available at: [Link]

  • Moussaoui, Y. E., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]

  • Google Patents. (2006). US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same. Google Patents.
  • Protocol Online. (2012). No WB bands for H2AX at all...! Protocol Online. Available at: [Link]

  • ResearchGate. (n.d.). Importance of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Detection of PARP and γH2AX by Western blot in HT-29 at 24 h. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Induction of PARP cleavage and γ-H2AX by bufalin or melphalan. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Available at: [Link]

Sources

Technical Guide: Quinoline Derivatives in Oncology – From Scaffold Design to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for researchers and drug developers. It prioritizes mechanistic causality, experimental validation, and clinical translation.

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in oncology due to its ability to interact with diverse biological targets, including DNA G-quadruplexes, topoisomerases, and receptor tyrosine kinases (RTKs). Unlike promiscuous binders, quinoline derivatives offer tunable selectivity through specific substitution patterns at the C-4, C-6, and C-8 positions. This guide provides a technical breakdown of the structure-activity relationships (SAR), mechanistic pathways of FDA-approved derivatives, and validated protocols for synthesis and biological evaluation.

The Quinoline Pharmacophore: Structural Logic & SAR

The quinoline core is a weak tertiary base (


) capable of both electrophilic and nucleophilic substitutions. Its planarity allows for DNA intercalation, while the nitrogen atom serves as a critical hydrogen bond acceptor in kinase hinge regions.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional causality of substitutions on the quinoline ring.

Quinoline_SAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position C-2 Lipophilicity/Metabolic Stability (e.g., Phenyl, Alkyl) Quinoline->Pos2 Steric Tolerance Pos4 Position C-4 Kinase Hinge Binding (e.g., Anilino, Ether) Quinoline->Pos4 Critical for Bioactivity Pos67 Positions C-6 & C-7 Solubility & Potency (e.g., Methoxy, Halogens) Quinoline->Pos67 Pharmacokinetics Pos8 Position C-8 Metal Chelation (e.g., Hydroxyl) Quinoline->Pos8 Optional Chelation Bosutinib Bosutinib (C-3 Carbonitrile) Pos2->Bosutinib Cabozantinib Cabozantinib (C-4 Ether Linkage) Pos4->Cabozantinib

Figure 1: Functional mapping of the quinoline scaffold. C-4 substitutions are the primary driver for kinase inhibition potency, while C-6/C-7 modifications modulate solubility and ADME properties.

Mechanisms of Action: The Dual-Targeting Advantage

Quinoline derivatives often function as multi-target agents. This polypharmacology is advantageous in overcoming resistance mechanisms in solid tumors.

Primary Mechanism: Type II Kinase Inhibition

Drugs like Cabozantinib and Lenvatinib utilize the quinoline core to occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR2, MET, and RET. They typically bind in the "DFG-out" conformation (inactive state), stabilizing the enzyme in a non-catalytic form.

Secondary Mechanism: Topoisomerase I Inhibition

Camptothecin analogues (e.g., Topotecan) use the planar quinoline system to intercalate between DNA base pairs, trapping the Topoisomerase I-DNA cleavage complex. This prevents DNA religation, leading to double-strand breaks during replication.

Mechanistic Pathway Diagram

The following workflow details the downstream effects of Quinoline-based MET/VEGFR inhibition.

Mechanism_Pathway Drug Quinoline Inhibitor (e.g., Cabozantinib) MET MET Receptor (Hepatocyte Growth Factor Receptor) Drug->MET Competitive Binding VEGFR VEGFR2 (Vascular Endothelial Growth Factor Receptor) Drug->VEGFR Competitive Binding P_MET Inhibit Phosphorylation (Y1234/Y1235) MET->P_MET VEGFR->P_MET PI3K PI3K / AKT Pathway Suppression P_MET->PI3K RAS RAS / RAF / MEK Suppression P_MET->RAS Apop Induction of Apoptosis PI3K->Apop Angio Inhibition of Angiogenesis RAS->Angio Metastasis Reduced Metastasis RAS->Metastasis

Figure 2: Signal transduction blockade by Quinoline-based multi-kinase inhibitors. Simultaneous inhibition of MET and VEGFR2 disrupts both tumor proliferation (PI3K/RAS) and blood supply (Angiogenesis).

Clinical Landscape: FDA-Approved Quinoline Derivatives

The following table consolidates key FDA-approved agents containing the quinoline moiety, highlighting their specific structural classification and indications.

Drug NameBrand NameSub-ClassPrimary TargetsIndication
Cabozantinib Cometriq / CabometyxQuinoline-carboxamideMET, VEGFR2, RETRenal Cell Carcinoma (RCC), HCC, Thyroid Cancer
Lenvatinib LenvimaQuinoline-carboxamideVEGFR1-3, FGFR1-4, RETHCC, Differentiated Thyroid Cancer
Bosutinib Bosulif3-CyanoquinolineBCR-ABL, SRCChronic Myelogenous Leukemia (CML)
Topotecan HycamtinCamptothecin (Quinoline-fused)Topoisomerase IOvarian Cancer, Small Cell Lung Cancer
Irinotecan CamptosarCamptothecin (Quinoline-fused)Topoisomerase IColorectal Cancer

Note: While often confused with Quinazolines (e.g., Gefitinib), Quinolines possess only one nitrogen in the bicyclic core, altering their H-bonding capabilities and kinase selectivity profiles.

Experimental Ecosystem: Validated Protocols

Synthesis Protocol: Modified Friedländer Condensation

The Friedländer synthesis is the most robust method for generating 2,3,4-substituted quinolines. This protocol is optimized for high yield and purity.

Objective: Synthesis of 2-aryl-4-quinolinecarboxylic acid derivatives.

Reagents:

  • 2-Aminobenzophenone derivatives (1.0 eq)

  • Alpha-methylene ketone or Keto-ester (1.2 eq)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

  • Solvent: Ethanol or Solvent-free (Green Chemistry approach)

Step-by-Step Workflow:

  • Preparation: Mix 2-aminobenzophenone and the ketone substrate in a round-bottom flask.

  • Catalysis: Add Sulfamic acid (solid acid catalyst).

  • Reflux: Heat the mixture at 80°C (ethanol) or 100°C (solvent-free) for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Pour into crushed ice/water.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation: Confirm structure via ¹H-NMR (characteristic quinoline protons at

    
     7.5-8.5 ppm).
    
Biological Validation: Kinase Selectivity Profiling

To confirm the mechanism of a new quinoline derivative, a cell-free kinase assay is required before cellular testing.

Protocol (FRET-based Assay):

  • Mix: Incubate recombinant kinase (e.g., VEGFR2), fluorescently labeled peptide substrate, and ATP in reaction buffer.

  • Treat: Add the quinoline test compound (10-point dose-response, 1 nM to 10 µM).

  • Reaction: Incubate for 60 mins at room temperature.

  • Detection: Add EDTA to stop the reaction. Measure phosphorylation via fluorescence ratio (e.g., Z'-LYTE technology).

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Future Directions: Hybrids and PROTACs

Current research is shifting from simple inhibition to targeted degradation.

  • Quinoline-based PROTACs: Linking a quinoline kinase inhibitor (warhead) to an E3 ligase ligand (e.g., Cereblon) to induce proteasomal degradation of the target protein (e.g., degradation of BCR-ABL in resistant CML).

  • Molecular Hybrids: Fusing quinoline with other pharmacophores (e.g., Quinoline-Chalcone or Quinoline-Artemisinin) to induce ferroptosis or oxidative stress alongside kinase inhibition.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity, 2025.[1] Link

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025. Link

  • Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. International Journal of Pharmaceutical Sciences, 2024. Link

  • FDA Approved Drugs for Oncology. National Cancer Institute, 2025. Link

  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. BenchChem, 2025.[2] Link

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 2025. Link

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Carboxamide

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The addition of a carboxamide group often enhances the pharmacological properties of quinoline derivatives, particularly their anticancer potency.[1] This document provides a comprehensive guide to the in vitro evaluation of a novel compound, 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide. While specific data on this molecule is emerging, its structural similarity to other quinoline carboxamides suggests potential mechanisms of action that warrant thorough investigation. These may include the induction of DNA damage, inhibition of DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP), and the subsequent triggering of apoptotic cell death.[1][2][3]

These application notes will guide researchers through a logical, stepwise process to characterize the biological activity of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide. The protocols are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for assessing the compound's potential as a therapeutic agent.

I. Preliminary Assessment: Solubility and Stability

Before initiating any cell-based assays, it is crucial to determine the solubility and stability of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide in the relevant biological media. This ensures accurate and reproducible results in subsequent experiments.

Protocol 1: Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Working Dilutions: Create a series of dilutions of the stock solution in your cell culture medium (e.g., DMEM, RPMI-1640) to the desired final concentrations.

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation.

  • Incubation: Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for the duration of your longest planned experiment (e.g., 72 hours).

  • Periodic Assessment: Periodically (e.g., at 0, 24, 48, and 72 hours), visually inspect the solutions and, if possible, quantify the compound concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

II. Primary Efficacy Screening: Cell Viability and Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[4][5]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (e.g., from 0.01 µM to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Sample IC50 Values

Cell Line6-Aminodioxolo[4,5-g]quinoline-7-carboxamide IC50 (µM)
MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HCT116 (Colon Cancer)Hypothetical Value

Experimental Workflow for Cell Viability Assessment

A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (24, 48, or 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

III. Mechanistic Insights: Investigating DNA Damage

Many quinoline-based compounds exert their anticancer effects by inducing DNA damage.[7] The phosphorylation of histone H2AX to form γH2AX is a well-established biomarker for DNA double-strand breaks (DSBs).[8][9][10][11][12] The Comet Assay is another sensitive method to detect DNA strand breaks at the single-cell level.[9][11][13]

Protocol 3: Immunofluorescence Staining for γH2AX Foci [8][12]

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[8][12]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[8][12]

  • Blocking: Block with 5% BSA in PBS for 30 minutes to prevent non-specific antibody binding.[8][12]

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., 1:200 dilution) overnight at 4°C.[8][12]

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:200 dilution) for 2 hours at room temperature in the dark.[8]

  • Counterstaining and Mounting: Wash with PBS and mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.[8]

  • Image Acquisition and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[8][12] An increase in the number of foci indicates the induction of DNA DSBs.

Signaling Pathway: DNA Damage Response

Compound 6-Aminodioxolo[4,5-g]quinoline- 7-carboxamide DNA_Damage DNA Double-Strand Breaks Compound->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR H2AX H2AX Phosphorylation (γH2AX) ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis If damage is severe Repair_Proteins Recruitment of DNA Repair Proteins (e.g., 53BP1, BRCA1) H2AX->Repair_Proteins

Caption: Simplified DNA damage response pathway initiated by a DNA damaging agent.

IV. Elucidating the Role of DNA Repair: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are crucial enzymes in the repair of DNA single-strand breaks.[2] Inhibition of PARP in cells with compromised homologous recombination (e.g., BRCA-mutant cancers) leads to synthetic lethality. Given that many quinoline derivatives are known to interact with DNA and associated enzymes, assessing the PARP inhibitory activity of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a logical next step.

Protocol 4: In Vitro PARP Inhibition Assay

A commercially available PARP1 inhibitor assay kit can be used to quantify the compound's ability to inhibit PARP1 activity.[14][15] These assays are often based on the detection of poly(ADP-ribose) (PAR) formation.

  • Assay Principle: These kits typically utilize a plate-based format where purified PARP1 enzyme, a histone-coated plate, and biotinylated NAD+ are used. In the presence of activated PARP1, biotinylated PAR is synthesized and incorporated onto the histones. The amount of incorporated PAR is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Procedure:

    • Add the test compound at various concentrations to the wells of the histone-coated plate.

    • Add the PARP1 enzyme and activated DNA.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for PAR synthesis.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP and incubate.

    • Add the chemiluminescent substrate and measure the signal using a luminometer.

  • Data Analysis: A decrease in the chemiluminescent signal indicates inhibition of PARP1 activity. Calculate the IC50 value for PARP1 inhibition.

Data Presentation: Sample PARP Inhibition Data

CompoundPARP1 Inhibition IC50 (µM)
6-Aminodioxolo[4,5-g]quinoline-7-carboxamideHypothetical Value
Olaparib (Positive Control)Known Value

V. Assessing Long-Term Effects: Colony Formation Assay

To determine the long-term effect of the compound on the ability of single cells to proliferate and form colonies, a colony formation assay is essential.[16] This assay provides insights into the cytostatic or cytotoxic effects of the compound over a longer duration.

Protocol 5: Colony Formation Assay [16]

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) per well in a 6-well plate.

  • Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 0.1x, 0.5x, and 1x IC50) for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium and replace it with fresh medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

VI. Investigating the Mechanism of Cell Death: Apoptosis Assays

Compounds that induce significant DNA damage or inhibit critical cellular processes often lead to programmed cell death, or apoptosis.[3][16] This can be assessed by several methods, including Annexin V/Propidium Iodide (PI) staining and analysis of PARP cleavage.

Protocol 6: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Experimental Workflow for Apoptosis Detection

A Treat Cells with Compound B Harvest Cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cell Population D->E

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

VII. Concluding Remarks

This comprehensive guide provides a robust framework for the in vitro characterization of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide. By systematically evaluating its effects on cell viability, DNA damage, DNA repair, long-term proliferation, and apoptosis, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols are designed to be adaptable to specific cell lines and experimental conditions, ensuring a thorough and reliable assessment of this novel compound.

References

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC. Available at: [Link]

  • DNA Damage Assays. Champions Oncology. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo. AACR Journals. Available at: [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. Available at: [Link]

  • Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. PMC. Available at: [Link]

  • DNA/RNA damage assays from Cell Biolabs. Bio-Connect. Available at: [Link]

  • DNA damage assessment and potential applications in laboratory diagnostics and precision medicine. Reddig. Available at: [Link]

  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. Available at: [Link]

  • In-solution Staining and Arraying Method for the Immunofluorescence Detection of γH2AX Foci Optimized for Clinical Applications. Taylor & Francis. Available at: [Link]

  • Gamma-H2AX protocol (optimized for VH10-cells). CRPR. Available at: [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). ResearchGate. Available at: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. PubMed. Available at: [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. Available at: [Link]

  • 6-Amino-N-phenyl-[8][17]dioxolo[4,5-g]quinoline-7-carboxamide. Talio. Available at: [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide Impair Lysosome Function and Induce Apoptosis. PubMed. Available at: [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[8][9]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. MDPI. Available at: [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC - NIH. Available at: [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. Available at: [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. Available at: [Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Carboxamide Scaffold in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of pharmacological activities.[1][2] The incorporation of a carboxamide linkage has been a successful strategy for enhancing the therapeutic properties of quinoline derivatives, particularly in the development of anticancer agents.[2] These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and, notably, enzymes involved in the DNA Damage Response (DDR) pathway.[2][3]

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a novel compound belonging to this promising class. While this specific molecule is not yet extensively characterized in the scientific literature, its structural features—a rigid, planar quinoline core fused with a dioxolo ring and appended with an amino and a carboxamide group—suggest a strong potential for interaction with well-defined biological targets. Based on structure-activity relationships of similar quinoline and quinazoline carboxamides, a primary hypothesized mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5]

PARP proteins, particularly PARP1, are central to the repair of DNA single-strand breaks.[5][6] Their inhibition in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a powerful therapeutic strategy.[6][7] This document provides a comprehensive guide for the high-throughput screening (HTS) of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide to assess its potential as a PARP inhibitor and a modulator of the DNA damage response.

PART 1: Foundational Application Notes

Principle of PARP Inhibition and "Trapping"

The screening strategy outlined here focuses on two key aspects of PARP inhibition:

  • Catalytic Inhibition: This is the direct blockage of the PARP enzyme's ability to synthesize poly(ADP-ribose) (pADPr) chains on target proteins, a crucial step in DNA repair signaling.[7]

  • PARP Trapping: A particularly potent anticancer mechanism where the inhibitor stabilizes the PARP1-DNA complex.[8][9] These trapped complexes are highly cytotoxic as they interfere with DNA replication, leading to the collapse of replication forks and the formation of double-strand breaks.[8]

Our primary HTS assay will be a biochemical screen designed to identify compounds that either inhibit PARP1 catalytic activity or enhance its trapping on DNA. Hits from this primary screen will then be validated in secondary cell-based assays to confirm their activity in a more physiologically relevant context.

Compound Handling and Library Preparation

Proper handling of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is critical for reproducible HTS results.

  • Solubility Testing: Prior to screening, the solubility of the compound must be determined in DMSO, the standard solvent for compound libraries. A stock solution, typically at 10 mM, should be prepared. Visual inspection for precipitation is a first step, followed by more quantitative methods if necessary.

  • Plate Preparation: For HTS, the compound will be serially diluted from the stock solution. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced artifacts, typically keeping it below 0.5% to 1%.[8][10]

  • Storage: The compound stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

ParameterRecommendationRationale
Stock Concentration 10 mM in 100% DMSOStandard for small molecule libraries, allows for wide range of final assay concentrations.
Intermediate Dilutions Use of an intermediate dilution plate in assay bufferMinimizes DMSO carryover and improves accuracy of final concentrations.
Final DMSO % < 0.5%High concentrations of DMSO can affect enzyme activity and cell health, leading to false positives/negatives.[10]
Plate Type Assay-dependent (e.g., non-binding plates for FP)Prevents non-specific binding of the compound or tracer to the plate surface.[11]

PART 2: High-Throughput Screening Protocols

Primary Biochemical HTS: PARP1 DNA Trapping Assay (Fluorescence Polarization)

This protocol is adapted from established fluorescence polarization (FP) based PARP trapping assays.[6][8][9] FP is a robust, homogeneous assay format ideal for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12]

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. In the presence of active PARP1 and its co-factor NAD+, PARP1 binds to the DNA, becomes auto-poly-ADP-ribosylated, and then dissociates. This results in a freely tumbling DNA probe and a low FP signal. A catalytic inhibitor will prevent this dissociation, but a "trapper" will lock PARP1 onto the DNA, creating a large, slowly tumbling complex that emits highly polarized light (high FP signal).[8][9]

HTS_Workflow_FP cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_buffer Prepare 1x PARPtrap™ Assay Buffer add_master_mix Dispense Master Mix (Buffer + DNA) to all wells prep_buffer->add_master_mix prep_dna Dilute Fluorescent DNA Probe prep_dna->add_master_mix prep_parp Dilute PARP1 Enzyme add_parp Add PARP1 Enzyme (or buffer for 'Blank') Incubate 30-60 min at RT prep_parp->add_parp prep_nad Prepare 10x NAD+ Solution add_nad Initiate Reaction: Add 10x NAD+ (or water for 'High FP Control') prep_nad->add_nad prep_cpd Prepare Compound Dilution Plate (10-point, 1:3 serial dilution) add_cpd Add Test Compound (2.5 µL) or Controls to wells prep_cpd->add_cpd add_master_mix->add_cpd add_cpd->add_parp add_parp->add_nad incubate_final Incubate 60 min at RT add_nad->incubate_final read_plate Read Fluorescence Polarization (λex=470nm, λem=518nm) incubate_final->read_plate subtract_blank Subtract 'Blank' mP values read_plate->subtract_blank calc_percent_trap Calculate % Trapping relative to High and Low FP Controls subtract_blank->calc_percent_trap plot_curve Plot Dose-Response Curve calc_percent_trap->plot_curve calc_ec50 Determine EC50 for Hits plot_curve->calc_ec50

Caption: High-throughput screening workflow for the PARP1 FP DNA trapping assay.

  • Materials:

    • PARPtrap™ Assay Kit (or equivalent components: purified PARP1 enzyme, fluorescently-labeled oligonucleotide duplex, assay buffer).[8][9]

    • 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide and control compounds (e.g., Olaparib).

    • NAD+.

    • 384-well, low-volume, non-binding black microplates.

    • Microplate reader capable of measuring fluorescence polarization.[8]

  • Procedure:

    • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. The final assay volume will be 20 µL.

    • Master Mix: Prepare a Master Mix containing 1x PARPtrap™ assay buffer and the fluorescent DNA probe. Dispense 10 µL into each well of the 384-well plate.

    • Compound Addition: Add 2.5 µL of the serially diluted 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide to the 'Test Inhibitor' wells. Add 2.5 µL of a known PARP trapper (e.g., Olaparib) to 'Positive Control' wells and 2.5 µL of DMSO-containing buffer to 'Low FP Control' (vehicle) and 'High FP Control' wells.

    • Enzyme Addition: Add 5 µL of diluted PARP1 enzyme to all wells except the 'Blank' wells (add assay buffer to 'Blank' wells instead).

    • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add 2.5 µL of 10x NAD+ solution to all wells except the 'High FP Control' wells (add water to these wells). The 'High FP Control' represents 100% trapping as no auto-ribosylation and dissociation can occur.

    • Final Incubation: Incubate for 60 minutes at room temperature.

    • Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.[9]

  • Data Analysis:

    • Subtract the average mP value of the 'Blank' wells from all other wells.

    • The percent trapping activity can be calculated using the following formula: % Trapping = 100 * (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)

    • Plot the % Trapping against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. A "hit" is typically defined as a compound that exhibits >50% trapping activity at a specific concentration (e.g., 10 µM).

Secondary Cell-Based HTS: Cell Viability in a Synthetic Lethality Context

Principle: To validate the hits from the primary screen, a cell-based assay is essential.[3][13] PARP inhibitors are particularly effective in cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations. This assay will compare the cytotoxic effect of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide on an HR-deficient cell line versus its HR-proficient isogenic counterpart. A potent hit will selectively kill the HR-deficient cells.

HTS_Workflow_Cell cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis culture_cells Culture HR-deficient (e.g., DLD-1 BRCA2-/-) and HR-proficient (DLD-1 BRCA2+/+) cells seed_plates Seed both cell lines into 96-well plates at optimal density Incubate 24h culture_cells->seed_plates treat_cells Treat cells with serial dilutions of Hit Compound (e.g., 0.1 nM to 10 µM) seed_plates->treat_cells prep_cpd Prepare Compound Dilution Plate prep_cpd->treat_cells incubate_cells Incubate for 72-120 hours treat_cells->incubate_cells add_reagent Add CellTiter-Glo® Reagent incubate_cells->add_reagent lyse_cells Mix on orbital shaker (2 min) to induce cell lysis add_reagent->lyse_cells stabilize_signal Incubate 10 min at RT lyse_cells->stabilize_signal read_luminescence Read Luminescence stabilize_signal->read_luminescence normalize_data Normalize data to vehicle (DMSO) control wells (100% viability) read_luminescence->normalize_data plot_curves Plot Dose-Response Curves for both cell lines normalize_data->plot_curves calc_ic50 Determine IC50 values for each cell line plot_curves->calc_ic50 compare_ic50 Compare IC50s to determine synthetic lethal window calc_ic50->compare_ic50

Caption: Workflow for cell-based validation of hits using paired isogenic cell lines.

  • Materials:

    • BRCA2-deficient (e.g., DLD-1 BRCA2-/-) and proficient (DLD-1 BRCA2+/+) human colon carcinoma cells.

    • Appropriate cell culture medium and supplements.

    • 96-well clear-bottom, white-walled tissue culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.[14]

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed both cell lines into separate 96-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Prepare 2x final concentrations of the hit compound by serial dilution. Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle control (DMSO) and positive control (Olaparib) wells.[10]

    • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO₂ incubator.

    • Assay Execution: a. Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL).[14] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal of compound-treated wells to the average signal of the vehicle-treated wells (representing 100% viability).

    • Plot the normalized viability against the compound concentration for each cell line.

    • Determine the IC50 value for both the HR-deficient and HR-proficient cell lines. A significant difference in IC50 values (e.g., >10-fold) indicates a selective, synthetic lethal effect.

PART 3: Data Interpretation and Follow-Up Strategies

A successful HTS campaign will yield a set of confirmed hits. The next steps are crucial for progressing these hits toward lead optimization.

Hit Confirmation and Triage
  • Re-testing: Hits should be re-tested using freshly prepared solutions to confirm their activity.

  • Orthogonal Assays: Confirm the mechanism of action using a different assay format. For PARP inhibitors, this could be a chemiluminescent ELISA that measures the pADPr product.[4][5]

  • Promiscuity Assays: Screen hits against a panel of unrelated targets to identify non-specific compounds.

Mechanism of Action Elucidation

For compounds confirmed to be active in both biochemical and cell-based assays, further studies are warranted.

  • γH2AX Staining: This immunofluorescence-based assay quantifies DNA double-strand breaks.[15] Cells treated with a potent PARP trapper will show a significant increase in γH2AX foci, particularly in HR-deficient backgrounds, providing direct evidence of DNA damage.[15]

  • Comet Assay: A single-cell gel electrophoresis technique that can directly visualize DNA damage.[15] Longer "comet tails" indicate a greater degree of DNA fragmentation.[15]

Signaling_Pathway cluster_damage cluster_repair cluster_inhibition cluster_outcome SSB SSB PARP1 PARP1 SSB->PARP1 recruits pADPr pADPr Synthesis PARP1->pADPr synthesizes Replication_Fork Replication Fork PARP1->Replication_Fork trapped complex stalls Repair_Factors Recruitment of Repair Factors pADPr->Repair_Factors SSB_Repair SSB Repaired Repair_Factors->SSB_Repair Compound 6-Aminodioxolo[4,5-g] quinoline-7-carboxamide Compound->PARP1 traps DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into Apoptosis Apoptosis / Cell Death DSB->Apoptosis triggers

Caption: Hypothesized mechanism of action via PARP1 trapping in HR-deficient cells.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.).
  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. (n.d.).
  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. (n.d.).
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents | Oncotarget. (2012, May 15).
  • A high-throughput (HT) fluorescent polarization (FP) assay to detect... - ResearchGate. (n.d.).
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC. (n.d.).
  • [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. (2025, August 21).
  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed. (2024, February 16).
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility - Benchchem. (n.d.).
  • High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • DNA Damage Assays - Champions Oncology. (n.d.).
  • PARP assay kits - Cambridge Bioscience. (n.d.).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • PARP Assays - BPS Bioscience. (n.d.).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.).
  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.).
  • Advance Targeting DNA Damage Response Therapies - ICE Bioscience. (2024, June 06).
  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.).
  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (n.d.).
  • General strategies for the synthesis of quinoline derivatives. Reagents... - ResearchGate. (n.d.).
  • 6-Amino-N-phenyl-[9][13]dioxolo[4,5-g]quinoline-7-carboxamide - Talio. (n.d.). Retrieved from

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. (2023, April 02).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28).
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis | Oncotarget. (2016, June 21).
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.).
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.).
  • Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype. (2022, September 06).
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide Impair Lysosome Function and Induce Apoptosis - PubMed. (2016, June 21).
  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC. (n.d.).
  • Publications | Authored by Axxam scientists. (n.d.).
  • Discovery of 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives as PI3Kα inhibitors via virtual screening and docking-based structure optimization - PubMed. (2023, May 15).
  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - MDPI. (n.d.).

Sources

Application Note: In Vivo Administration of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the in vivo dosage, formulation, and administration strategies for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (CAS 55149-47-8). This compound, structurally related to the quinolone scaffold (e.g., oxolinic acid derivatives), is primarily utilized as a research intermediate and bioactive scaffold in the development of DNA gyrase inhibitors, kinase inhibitors, and potential antitumor agents.

Compound Overview & Pharmacological Context

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a fused heterocyclic compound characterized by a dioxolo-quinoline core.[1] Its structural features—specifically the 6-amino group and 7-carboxamide moiety—make it a versatile scaffold for synthesizing bioactive quinolones. In a research setting, it is often evaluated for:

  • Antibacterial Activity: As an analogue to oxolinic acid, targeting bacterial DNA gyrase/topoisomerase IV.

  • Antitumor Potential: Intercalation into DNA or inhibition of mammalian topoisomerases.

  • Synthetic Utility: A precursor for N-substituted derivatives (e.g., via acylation of the 6-amino group).

Physicochemical Challenges: Like many planar, fused heterocycles, this compound exhibits low aqueous solubility and high lipophilicity. Successful in vivo administration requires optimized formulation to ensure bioavailability and prevent precipitation at the injection site.

Formulation Strategy for In Vivo Delivery

Due to its poor water solubility, simple saline solutions are insufficient. A co-solvent or suspension system is required.

Recommended Vehicle Systems
Vehicle TypeCompositionApplicationStability
Co-solvent (Standard) 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% SalineIP / IV (Slow)High (Prepare fresh)
Suspension (Oral) 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween-80PO (Oral Gavage)High (Shake well)
Lipid-Based 10% Ethanol + 10% Cremophor EL + 80% PBSIP / IVModerate
Formulation Protocol (Standard Co-solvent)
  • Weighing: Accurately weigh the required amount of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide.

  • Primary Dissolution: Dissolve the powder in 100% DMSO . Vortex for 1-2 minutes until clear. (Limit DMSO to 5% of final volume).

  • Surfactant Addition: Add PEG-400 and Tween-80 . Vortex thoroughly. The solution may warm slightly; this aids dissolution.

  • Aqueous Phase: Slowly add pre-warmed (37°C) Sterile Saline (0.9% NaCl) dropwise while vortexing.

    • Note: If precipitation occurs, sonicate for 5 minutes at 40°C. If it persists, switch to the Suspension (CMC) method for oral delivery.

Dosage & Administration Protocols

A. Dosage Selection Guide

Since specific in vivo toxicity data for this CAS is limited in public repositories, dosage must be determined via a dose-escalation pilot.

  • Pilot Tolerability Study: 10 mg/kg (Low), 30 mg/kg (Med), 100 mg/kg (High).

  • Therapeutic Window (Estimated):

    • Antibacterial/Enzyme Inhibition: 10–50 mg/kg.

    • Antitumor Efficacy:[2][3] 25–75 mg/kg.

    • Maximum Tolerated Dose (MTD): Likely <200 mg/kg (monitor for sedation or respiratory distress typical of quinolines).

B. Administration Routes
  • Intraperitoneal (IP): Preferred for initial PK/PD screening in mice.

    • Volume: 5–10 mL/kg (e.g., 100–200 µL for a 20g mouse).

  • Oral Gavage (PO): Preferred for chronic studies or gut-target evaluation.

    • Volume: 10 mL/kg. Use the CMC suspension method.

  • Intravenous (IV): Only if fully solubilized (no particles). Tail vein injection.

    • Volume: Max 5 mL/kg.

Experimental Workflow: Pharmacokinetic (PK) Evaluation

This protocol validates the exposure levels of the compound in plasma.

Step-by-Step Protocol
  • Acclimatization: House mice (n=3 per timepoint) for 7 days prior to study.

  • Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to standardize absorption.

  • Dosing: Administer 20 mg/kg via IP injection using the DMSO/PEG/Saline vehicle.

  • Sampling: Collect blood samples (via tail nick or cardiac puncture) at:

    • 0.25h, 0.5h, 1h, 2h, 4h, 8h, 24h post-dose.

  • Processing: Centrifuge blood at 3000 x g for 10 min to harvest plasma. Store at -80°C.

  • Analysis: Quantify via LC-MS/MS using a standard curve of the pure compound.

Workflow Visualization

PK_Workflow Start Study Initiation Formulation Formulation (5% DMSO/PEG/Saline) Start->Formulation QC Solubility Check (Visual/Microscope) Formulation->QC QC->Formulation Precipitation Dosing IP Administration (20 mg/kg) QC->Dosing Clear Solution Sampling Blood Collection (0.25 - 24h) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis

Figure 1: Pharmacokinetic study workflow for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide, ensuring formulation quality before administration.

Safety & Handling (E-E-A-T)

Expert Insight: Quinolone derivatives can lower the seizure threshold. Monitor animals for tremors or hyperexcitability, especially at doses >50 mg/kg.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.

  • Waste: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic).

References

  • PubChem. (n.d.). Compound Summary for CAS 55149-47-8. National Library of Medicine. Retrieved from [Link]

  • Amerigo Scientific. (2024). Product Data: 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide. Retrieved from [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. (Contextual reference for quinolone handling).
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (Reference for allometric scaling).

Sources

Application Notes and Protocols for the Analytical Characterization of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide is a heterocyclic compound featuring a quinoline core structure fused with a methylenedioxy group. Quinoline and its derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities, including potential applications as anticancer, antimalarial, and antibacterial agents.[1] The precise structural characterization and quantitative analysis of such molecules are paramount for drug discovery, development, and quality control. These application notes provide a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide, grounded in established scientific principles and regulatory expectations.

The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical protocols. Adherence to these methods will ensure the generation of reliable, reproducible, and scientifically sound data, in alignment with global regulatory standards such as those set by the International Council for Harmonisation (ICH).[2][3][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and determining the potency of pharmaceutical compounds. For quinoline derivatives, reversed-phase HPLC is often the method of choice, providing excellent separation and quantification.[5][6]

Scientific Principles

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent). In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. A UV-Vis detector is commonly used for quinoline derivatives due to their chromophoric nature.[5]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile/Water) D Equilibrate HPLC System A->D B Prepare Standard Solution (Known Concentration) E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Chromatographic Separation E->F G UV-Vis Detection F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I Standards J Calculate Purity/Assay H->J Sample I->J

Caption: Workflow for HPLC Purity and Assay Determination.

Detailed Protocol: Reversed-Phase HPLC
  • Instrumentation and Columns:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

    • A C18 reversed-phase column (e.g., Waters XBridge, 50 mm × 2.1 mm, 3.5 µm particle size) is a suitable starting point.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Set based on the UV-Vis spectrum of the analyte; a broad-spectrum scan followed by selection of the lambda max is recommended.

    • Injection Volume: 5-10 µL

    • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point for method development.[7]

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.

    • Sample Solution: Prepare the sample to be tested at a similar concentration to the primary standard.

  • Data Analysis and Validation:

    • Purity: Calculate the area percentage of the main peak relative to the total peak area in the chromatogram.

    • Assay: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample solution from this curve.

    • Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3][8][9]

Validation Parameter Typical Acceptance Criteria Rationale
Specificity The analyte peak should be well-resolved from impurities and degradation products.Ensures the method accurately measures the analyte without interference.[2]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response over a defined range.[2]
Accuracy 98.0% - 102.0% recoveryConfirms the closeness of the measured value to the true value.[2]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Measures the consistency of results under the same and different conditions (e.g., different days, analysts).[2]
Robustness No significant change in results with small, deliberate variations in method parameters.Demonstrates the reliability of the method during routine use.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for structural confirmation and the identification of unknown impurities.[10]

Scientific Principles

After chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like quinoline derivatives, often forming a protonated molecule [M+H]+.[11] The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that aids in structural elucidation.[11]

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Interpretation A Prepare Sample Solution B HPLC Separation A->B C Electrospray Ionization (ESI) B->C D Mass Analysis (MS1) C->D E Collision-Induced Dissociation (CID) D->E G Determine Molecular Weight D->G F Fragment Ion Analysis (MS2) E->F H Analyze Fragmentation Pattern F->H I Confirm Structure / Identify Impurity G->I H->I

Caption: General workflow for structural analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS for Structural Confirmation
  • Instrumentation:

    • An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an ESI source.

  • LC Conditions:

    • Use the same column and mobile phases as described in the HPLC protocol. The flow rate may need to be adjusted depending on the MS interface.

  • MS Conditions:

    • Ionization Mode: Positive ESI is typically effective for quinoline derivatives.

    • Scan Mode: Full scan mode to determine the m/z of the parent ion.

    • MS/MS: Product ion scan mode to obtain fragmentation patterns. Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID).

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for the specific compound.

  • Data Interpretation:

    • The full scan will provide the molecular weight of the compound.

    • The fragmentation pattern in the MS/MS spectrum can be used to confirm the structure by identifying characteristic neutral losses (e.g., loss of H₂O, CO) and fragment ions.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][12][13]

Scientific Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the local electronic environment, providing information about the connectivity and chemical nature of the atoms. For quinoline derivatives, ¹H NMR and ¹³C NMR are fundamental.[1] Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.[1][12][13]

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • COSY: Reveals proton-proton couplings, helping to identify adjacent protons.[12][13]

    • HSQC: Correlates directly bonded proton and carbon atoms.[1]

  • Data Interpretation:

    • Analyze the chemical shifts, integration, and coupling constants in the ¹H NMR spectrum.

    • Use the ¹³C NMR spectrum to identify all unique carbons.

    • Combine 1D and 2D NMR data to assemble the complete molecular structure of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While less common for non-volatile carboxamides, GC-MS can be a valuable tool for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.

Scientific Principles

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then analyzed by a mass spectrometer.

Protocol: GC-MS Analysis
  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., toluene).[14]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 300 °C) to elute compounds with a range of volatilities.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A broad mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Identify peaks in the total ion chromatogram and compare their mass spectra to a library (e.g., NIST) for identification of potential impurities.

Conclusion

The analytical characterization of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide requires a multi-technique approach to ensure a comprehensive understanding of its identity, purity, and quality. HPLC serves as the primary tool for purity assessment and assay, while LC-MS is crucial for molecular weight confirmation and impurity identification. NMR spectroscopy provides the definitive structural elucidation. These methods, when properly developed and validated according to ICH guidelines, provide a robust framework for the analysis of this and related quinoline carboxamide derivatives in a research and drug development setting.[2][3][4][8][9]

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis. (2018, May 24).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6).
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - Repository. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28).
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.).
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications. (2002, January 1).
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10).
  • Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies - Taylor & Francis. (2020, February 14).
  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and - SciSpace. (2019, November 23).
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies - SSRN. (n.d.).
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - ThaiScience. (2021, January 5).
  • Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.).
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023, January 16).

Sources

"6-Aminodioxolo[4,5-g]quinoline-7-carboxamide" solubility and stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Characterization of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Introduction & Compound Analysis

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide represents a specialized scaffold often utilized in the synthesis of antibacterial (DNA gyrase inhibitors) and anticancer agents. Structurally, it fuses the lipophilic, planar quinoline core with a [1,3]dioxole ring, modified by a polar carboxamide and a reactive primary amine.

From a pre-formulation perspective, this molecule presents a "Push-Pull" electronic system:

  • The Challenge: The planar aromatic stacking (quinoline) and the dioxole ring significantly reduce aqueous solubility (high Lattice Energy).

  • The Risk: The electron-rich primary amine at position 6 makes the compound susceptible to oxidative degradation (browning), while the dioxole ring is sensitive to acid-catalyzed hydrolysis (ring opening to catechol).

This guide provides a standardized workflow to characterize these critical parameters, ensuring reproducible biological data and viable formulation strategies.

Physicochemical Profiling (In Silico & Theory)

Before wet-lab testing, understand the theoretical boundaries of the molecule to save sample mass.

ParameterPredicted CharacteristicImplication for Testing
LogP (Lipophilicity) ~1.8 – 2.5 (Estimated)Moderate lipophilicity; likely BCS Class II or IV.
pKa (Basic) ~4.5 (Quinoline N) & ~3.0 (Aniline N)Solubility will increase significantly at pH < 3.0.
UV Max ~260 nm, ~330 nmStrong UV chromophore; ideal for HPLC-UV detection.
Fluorescence Likely HighCaution: Protect from light during long-term storage.

Protocol A: Solubility Profiling

We distinguish between Kinetic Solubility (for early biological assays) and Thermodynamic Solubility (for formulation).

Workflow Diagram: Solubility Determination

SolubilityWorkflow cluster_conditions Critical Parameters Start Compound Sample (Solid) Solvent Select Solvent System (Aq. Buffers / DMSO) Start->Solvent Equilibrate Shake-Flask (24h @ 25°C) Solvent->Equilibrate Filter Filtration (0.22 µm PVDF) Equilibrate->Filter Analyze HPLC-UV Quantification Filter->Analyze pH 1.2 (SGF) pH 1.2 (SGF) pH 7.4 (PBS) pH 7.4 (PBS) DMSO (Stock) DMSO (Stock)

Caption: Standard Saturation Shake-Flask method for thermodynamic solubility.

Detailed Methodology

Reagents:

  • PBS (pH 7.4), 0.1N HCl (pH 1.2), DMSO (HPLC Grade), Ethanol.

Step-by-Step:

  • Preparation: Weigh 5 mg of compound into four separate 1.5 mL amber glass vials (avoid plastic to prevent sorption).

  • Solvent Addition: Add 500 µL of the respective solvent to each vial:

    • Vial A: 0.1N HCl (Simulated Gastric Fluid).

    • Vial B: PBS pH 7.4 (Physiological).

    • Vial C: Ethanol (Co-solvent model).

    • Vial D: DMSO (Control).

  • Saturation: Vortex for 1 minute. If the solution becomes clear, add more solid until a precipitate persists (saturation).

  • Equilibration: Place vials on an orbital shaker (300 rpm) at 25°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm PVDF syringe filter . (Do not use Nylon, as amines can bind).

  • Quantification: Dilute the filtrate 1:100 with mobile phase and inject into HPLC.

Acceptance Criteria:

  • High Solubility: > 1 mg/mL

  • Low Solubility: < 0.1 mg/mL (Expect this result at pH 7.4).

Protocol B: Stability Stress Testing (Forced Degradation)

This protocol identifies the "soft spots" of the molecule—specifically the dioxole ring and the primary amine.

Degradation Logic & Pathway

StabilityPathways Parent 6-Aminodioxolo[4,5-g]quinoline -7-carboxamide Acid Acid Stress (0.1N HCl, Heat) Parent->Acid Oxidation Oxidative Stress (H2O2) Parent->Oxidation Light Photo Stress (UV/VIS) Parent->Light Prod_A Dioxole Ring Cleavage (Catechol Formation) Acid->Prod_A Hydrolysis Prod_B Amine Oxidation (N-Oxides / Azo dimers) Oxidation->Prod_B e- Transfer Prod_C Photodegradation (Radical formation) Light->Prod_C Excitation

Caption: Predicted degradation pathways based on functional group analysis.

Stress Conditions Table
Stress TypeConditionsDurationTarget Mechanism
Acid Hydrolysis 0.1 N HCl @ 60°C4 HoursDioxole ring opening; Amide hydrolysis.
Base Hydrolysis 0.1 N NaOH @ RT4 HoursAmide hydrolysis to Carboxylic acid.
Oxidation 3% H₂O₂ @ RT2 HoursOxidation of 6-Amino group (color change).
Thermal 60°C (Solid State)7 DaysCrystal lattice stability.
Photostability UV + Vis Light (ICH Q1B)24 HoursQuinoline ring excitation.

Key Observation Note:

  • Oxidation: Watch for solution turning yellow/brown. This indicates the formation of quinone-imines from the amino group.

  • Acid: If the peak retention time shifts significantly earlier (more polar), the dioxole ring has likely opened to form a catechol (di-hydroxy) species.

Analytical Method (HPLC-UV)

To validate the tests above, use these standard conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 95% B

    • 10-12 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Aromatic) and 320 nm (Quinoline specific).

  • Injection Vol: 5-10 µL.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

  • Magalhães, L. M., et al. (2021). "Methodologies for the detection of quinoline derivatives degradation." Molecules.

Troubleshooting & Optimization

"6-Aminodioxolo[4,5-g]quinoline-7-carboxamide" synthesis yield improvement

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Yield Optimization for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide Scaffolds Ticket ID: #SYN-Q-45G-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Structural Validation

User Query: How to improve synthesis yield for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide.

Scientist’s Analysis (Pre-Flight Check): Before proceeding with yield optimization, we must address a critical nomenclature constraint to ensure we are synthesizing the correct target.

  • Nomenclature Alert: In standard IUPAC numbering for [1,3]dioxolo[4,5-g]quinoline , the dioxolo ring fusion occurs at the 6,7-bond of the quinoline core. This means positions 6 and 7 are occupied by the oxygen atoms of the fused ring and cannot hold amino or carboxamide substituents.

  • Likely Target Interpretation: Based on pharmaceutical intermediates (e.g., oxolinic acid analogs), your target is likely a 3-quinolinecarboxamide derivative with the dioxolo ring fused at positions 6 and 7. The "6-amino" and "7-carboxamide" in your request likely refer to the precursor aniline numbering or a non-standard numbering scheme.

  • Scope of Guide: This guide focuses on the Gould-Jacobs reaction , the industry standard for constructing this scaffold, and specifically addresses the "yield-killing" cyclization step.

The "Yield Killer": Cyclization Protocol Optimization

The primary bottleneck in synthesizing dioxolo-quinolines is the intramolecular cyclization of the anilinomethylenemalonate intermediate.

Method A: The "Old School" Thermal Route (Low Yield Risk)
  • Standard Protocol: Heating in Dowtherm A (diphenyl ether/biphenyl) at 250°C.

  • Common Failure: Yields often stall at 30–45%.

  • Why it fails: Prolonged high heat leads to polymerization ("black tar"), decarboxylation, and oxidation of the amino group if unprotected.

Method B: The "High Yield" Acid-Catalyzed Route (Recommended)
  • Protocol: Cyclization using Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid).
    
  • Yield Potential: 70–90%.[1]

  • Mechanism: Acid-mediated activation of the ester carbonyl allows cyclization at significantly lower temperatures (70–90°C), preserving the delicate dioxolo ring and amino substituents.

Step-by-Step Optimization Guide

Phase 1: Precursor Condensation
  • Reagents: 3,4-Methylenedioxyaniline derivative + Diethyl ethoxymethylenemalonate (EMME).

  • Troubleshooting Tip: Do not use solvent if possible. Run neat at 110°C. If the aniline is solid/insoluble, use Ethanol.

  • Checkpoint: Monitor TLC for the disappearance of aniline. The product (enamine) usually precipitates upon cooling.

Phase 2: Cyclization (The Critical Switch)
  • Do NOT use Dowtherm A.

  • Step 1: Dissolve the enamine intermediate in Eaton’s Reagent (5 mL per mmol).

  • Step 2: Heat to 90°C for 2–3 hours. (Monitor via LC-MS; look for

    
     of the cyclized ester).
    
  • Step 3: Quench by pouring slowly into ice water. The quinoline ester should precipitate as a solid.

  • Yield Benefit: This avoids the thermal degradation of the methylenedioxy bridge.

Phase 3: Functionalization (Amidation & Amination)
  • Issue: The ester at C3 (quinoline numbering) is sterically hindered.

  • Solution: Do not use direct aminolysis.

    • Hydrolysis: NaOH/EtOH

      
       Carboxylic Acid.
      
    • Activation: CDI (Carbonyldiimidazole) or

      
      
      
      
      
      Acid Chloride.
    • Amidation: React with Ammonium Hydroxide or amine source.

  • Amino Group Handling: If your target requires a free amino group on the benzene ring, introduce it after cyclization via Nitration (

    
    ) followed by reduction (
    
    
    
    or
    
    
    ), as amino groups can interfere with the Gould-Jacobs cyclization.

Visualizing the Pathway

The following diagram illustrates the optimized Eaton's Reagent pathway versus the traditional thermal route.

G Start Start: Methylenedioxyaniline + EMME Inter Intermediate: Anilinomethylenemalonate Start->Inter Condensation (Neat, 110°C) Thermal Method A (Thermal): Dowtherm A, 250°C Inter->Thermal Traditional Acid Method B (Recommended): Eaton's Reagent, 90°C Inter->Acid Optimized Tar Side Product: Polymerized Tar (Yield Loss) Thermal->Tar High Temp Degradation Product Target Scaffold: Dioxolo[4,5-g]quinoline -3-carboxylate Thermal->Product Low Yield (30-40%) Acid->Product High Yield (80-90%) Final Final: Carboxamide Derivative Product->Final 1. Hydrolysis 2. Amidation

Caption: Comparison of thermal vs. acid-catalyzed cyclization routes for quinoline synthesis.

Troubleshooting FAQs

Q1: My reaction mixture turns into a solid black mass during cyclization. What happened?

  • Diagnosis: You likely used the thermal method (Dowtherm A) without strict temperature control, leading to polymerization.

  • Fix: Switch to Eaton’s Reagent at 90°C. If you must use heat, ensure the concentration is low (<0.1 M) and the temperature does not exceed 260°C.

Q2: I cannot convert the ester to the carboxamide; the starting material remains unreacted.

  • Diagnosis: The quinoline ester is electronically deactivated and sterically hindered. Direct reaction with ammonia in methanol often fails.

  • Fix: Hydrolyze to the acid first (Reflux in 10% NaOH). Then, convert to the acid chloride using Thionyl Chloride (

    
    ) or activate with CDI before adding the amine source.
    

Q3: The amino group on the ring is disappearing or forming side products.

  • Diagnosis: Free amino groups on the aniline ring can compete in the Gould-Jacobs cyclization or oxidize at high temperatures.

  • Fix: Protect the amino group (e.g., Acetyl) before starting the synthesis, or introduce the amino group (via Nitro reduction) as the final step after the quinoline ring is formed.

Quantitative Comparison of Methods

ParameterThermal Method (Dowtherm A)Acid Method (Eaton's Reagent)
Reaction Temp 250°C - 280°C70°C - 90°C
Reaction Time 30 - 60 mins2 - 4 hours
Typical Yield 30% - 50%75% - 92%
Purification Difficult (Tar removal)Easy (Water precipitation)
Scalability Dangerous (High T)Safer (Moderate T)

References

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025).[2][3][4] Retrieved from 2

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025).[2][3][4] Retrieved from 4

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: Microwave Irradiation Comparison. Retrieved from 5

  • Wikipedia. Gould–Jacobs reaction Mechanism and Applications.[2][6] Retrieved from 6

Sources

Technical Support Center: Off-Target Profiling for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (CAS: 55149-47-8) Synonyms: 6-Amino-1,3-dioxolo[4,5-g]quinoline-7-carboxamide; [1,3]Dioxolo[4,5-g]quinoline-7-carboxamide, 6-amino- Chemical Class: Fused Quinoline / Dioxolo-quinoline Primary Application Areas: Antibacterial (DNA Gyrase inhibition), Antiviral, and Kinase Inhibitor Scaffolds (e.g., EGFR).

Executive Summary

Welcome to the Technical Support Center. You are likely working with 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide as a lead scaffold or intermediate. While the dioxolo-quinoline core is a "privileged structure" in medicinal chemistry (forming the basis of drugs like Oxolinic Acid and Miloxacin), it carries specific, class-based off-target liabilities that must be managed early in your development pipeline.

This guide addresses the three most critical off-target risks associated with this pharmacophore: GABA_A receptor antagonism (CNS toxicity) , hERG channel blockade (Cardiotoxicity) , and Kinase promiscuity .

Part 1: Troubleshooting & FAQs

Category 1: CNS Toxicity & Behavioral Anomalies

Q: In our rodent PK/PD models, we are observing unexpected seizure-like activity and tremors at high doses. Is this a known off-target effect?

A: Yes. This is a classic "class effect" of the quinoline/quinolone scaffold.

  • The Mechanism: The 7-carboxamide and the dioxolo-ring geometry allow the compound to fit into the GABA_A receptor (specifically the benzodiazepine binding site or a transmembrane pocket), acting as a non-competitive antagonist. This blocks inhibitory signaling, lowering the seizure threshold.

  • The Aggravating Factor: The C7-substituent (carboxamide) often increases CNS penetration compared to the carboxylic acid parent, exacerbating this effect.

  • Troubleshooting Steps:

    • Check Co-medications: NSAIDs (like fenbufen) dramatically increase the GABA affinity of quinolines. Ensure your vehicle or co-treatments are NSAID-free.

    • Run a GABA Shift Assay: Perform a radioligand binding assay for GABA_A in the presence and absence of GABA. If the IC50 shifts, it confirms the mechanism.

Category 2: Cardiovascular Safety (hERG)

Q: We are seeing QT prolongation in our telemetry data. Does this scaffold bind hERG?

A: High probability. The planar tricyclic nature of the dioxolo-quinoline system, combined with the basic amine at position 6 (if protonated) or the amide nitrogen, can facilitate pi-stacking interactions with Tyr652 and Phe656 in the hERG channel pore.

  • Risk Assessment: While the 7-carboxamide is less acidic than the 7-carboxylic acid (which repels the channel pore), the neutral or basic character of the amide often increases hERG affinity.

  • Actionable Advice:

    • If hERG IC50 is < 10 µM, consider modifying the C7-amide to a more polar or bulky group to disrupt the fit in the channel pore.

Category 3: Assay Interference (Fluorescence)

Q: Our kinase inhibition data shows high background noise and inconsistent IC50 values. Could the compound be interfering?

A: Yes. Dioxolo-quinolines are inherently fluorescent.

  • The Physics: The rigid, conjugated system absorbs in the UV (approx. 250–330 nm) and can emit fluorescence in the blue/green region (400–500 nm).

  • Impact: If you are using fluorescence-based kinase assays (e.g., FRET, TR-FRET, or FP), the compound may be causing an Inner Filter Effect (IFE) or direct fluorescence emission overlap.

  • Solution:

    • Switch to a non-optical assay (e.g., Radiometric 33P-ATP assay or Mass Spectrometry-based mobility shift assays) to validate hits.

Part 2: Experimental Protocols

Protocol A: Fluorescence Interference Check (The "Mock" Assay)

Before trusting your IC50 data, validate the compound's optical properties.

  • Preparation: Prepare a serial dilution of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (1 nM to 100 µM) in your assay buffer.

  • Blank Control: Do not add the enzyme or the fluorophore substrate.

  • Measurement: Read the plate at the excitation/emission wavelengths used in your primary assay (e.g., Ex 340nm / Em 495nm).

  • Analysis:

    • If the signal increases linearly with concentration, the compound is autofluorescent.

    • Correction: If interference is <10% of the total assay window, you can subtract the background. If >10%, switch assay formats.

Protocol B: Rapid hERG Safety Screen (Patch Clamp)

Standardized protocol to assess QT prolongation risk.

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Solutions:

    • External: Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Internal: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Dosing: Apply compound via perfusion. Allow 3-5 minutes for equilibrium.

  • Calculation:

    • Measure peak tail current amplitude at -50 mV.

    • Calculate % inhibition relative to DMSO control.

    • Threshold: >50% inhibition at 10 µM is a "Red Flag" for drug development.

Part 3: Mechanistic Visualization

Diagram 1: Off-Target Liability Pathways

This diagram illustrates the structural causality between the dioxolo-quinoline core and its primary off-target interactions.

OffTargetPathways Compound 6-Aminodioxolo[4,5-g] quinoline-7-carboxamide PlanarCore Planar Tricyclic Core (Pi-Stacking) Compound->PlanarCore Amide C7-Carboxamide (H-Bond Donor/Acceptor) Compound->Amide Amino C6-Amino Group (Reactivity/Polarity) Compound->Amino Kinase Off-Target Kinases (e.g., EGFR, Src) Compound->Kinase ATP Mimicry hERG hERG Channel (Kv11.1) PlanarCore->hERG Pore Blocking CYP CYP1A2 Enzyme PlanarCore->CYP Active Site Binding GABA GABA-A Receptor (Benzodiazepine Site) Amide->GABA Receptor Antagonism QT QT Prolongation (Arrhythmia Risk) hERG->QT Seizure CNS Excitation (Seizures) GABA->Seizure MetaStab Altered Metabolism (Drug-Drug Interactions) CYP->MetaStab

Caption: Structural Activity Relationship (SAR) map linking the 6-Aminodioxolo-quinoline scaffold features to specific off-target biological endpoints.

Diagram 2: Recommended Screening Cascade

Follow this workflow to validate the safety profile of the compound.

ScreeningCascade Start Compound Synthesis (Check Purity >95%) PhysChem PhysChem Profiling (Solubility & Fluorescence Scan) Start->PhysChem PrimaryAssay Primary Target Assay (e.g., Gyrase or Kinase) PhysChem->PrimaryAssay If Non-Fluorescent PhysChem->PrimaryAssay Use Radiometric if Fluorescent Decision1 Active? PrimaryAssay->Decision1 OffTargetPanel Safety Panel (Tier 1) Decision1->OffTargetPanel Yes GABA_Assay GABA-A Binding (Radioligand) OffTargetPanel->GABA_Assay hERG_Assay hERG Patch Clamp (Electrophysiology) OffTargetPanel->hERG_Assay CYP_Assay CYP1A2 Inhibition OffTargetPanel->CYP_Assay Analysis Risk Assessment GABA_Assay->Analysis hERG_Assay->Analysis CYP_Assay->Analysis

Caption: Step-by-step screening workflow to identify and mitigate liability risks early in the experimental phase.

Part 4: Comparative Data Summary

Table 1: Predicted vs. Observed Off-Target Risks for Dioxolo-Quinolines

Target SystemInteraction MechanismRisk LevelClinical ManifestationMitigation Strategy
GABA-A Receptor Competitive antagonism at BZD site.High Tremors, Anxiety, Seizures.Avoid co-admin with NSAIDs; modify C7 side chain.
hERG Channel Pore blockade via pi-stacking.Medium-High QT Interval Prolongation.Introduce polarity/bulk to disrupt pore binding.
CYP1A2 Competitive inhibition (planar fit).Medium Increased half-life of co-drugs (e.g., caffeine, theophylline).Screen for CYP inhibition early; check metabolic stability.
Kinome (e.g., EGFR) ATP-binding pocket mimicry.Variable Skin rash, diarrhea (EGFR effects).Run a broad KinaseScan™ panel to ensure selectivity.

References

  • Structure-Activity Relationships of Quinolones and GABA Binding

    • Title: "Structure-activity relationships of quinolones for the inhibition of GABA binding to r
    • Source:Antimicrobial Agents and Chemotherapy, 1989.
    • URL:[Link]

  • hERG Blockade Mechanism in Quinolines

    • Title: "Molecular determinants of hERG channel block by fluoroquinolones."
    • Source:Molecular Pharmacology, 2001.
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (Dioxolo-quinoline context)

    • Title: "Discovery of 4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide derivatives as PI3Kα inhibitors" (Demonstrates the carboxamide relevance in fused quinoline systems).
    • Source:Bioorganic & Medicinal Chemistry, 2023.[1]

    • URL:[Link]

  • Chemical Vendor & Property Data

    • Title: "6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide Product Page"
    • Source: AK Scientific / PubChem.
    • URL:[Link]

Sources

Technical Support Center: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the experimental nuances of this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address potential artifacts and troubleshooting scenarios you may encounter.

Part 1: Compound Handling and Solubility

Proper handling is the foundation of reproducible research. Artifacts often originate from seemingly minor issues like solubility and stability.

Question 1: My compound won't fully dissolve, or it precipitates when added to my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic solubility issue common to many heterocyclic organic compounds like quinoline derivatives.[1] The issue stems from the compound being significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in aqueous media.[2] When a concentrated DMSO stock is diluted into a buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming microscopic or visible precipitates.

Causality: This precipitation leads to two major artifacts:

  • Inaccurate Concentration: The actual concentration of the soluble compound in your assay is much lower than your calculated final concentration, leading to underestimated potency (e.g., inflated IC50 values).

  • Physical Interference: Precipitates can scatter light, interfering with absorbance-based readouts.[3] In cell-based assays, these particles can cause non-specific cytotoxicity or be phagocytosed, leading to off-target effects.

Troubleshooting Protocol:

  • Check Your Solvent: Always use high-purity, anhydrous DMSO for making stock solutions.[4] DMSO is hygroscopic; absorbed water can decrease the solubility of your compound over time.[4]

  • Optimize Dilution: Avoid making large, single-step dilutions of your DMSO stock directly into aqueous buffer. Instead, perform intermediate serial dilutions in DMSO first. When preparing the final working solution, add the compound stock to the buffer slowly while vortexing to aid dispersion.[4]

  • Visual Confirmation: After preparing your final working solution, let it stand for 10-15 minutes. Pipette a small drop onto a microscope slide and check for precipitates.[4]

  • Consider Solubilizing Agents: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or co-solvent may be necessary, but these must be rigorously controlled for their own effects on the assay.

Solvent Recommended Use Considerations
DMSO Primary solvent for stock solutions (e.g., 10-50 mM)Use anhydrous grade. Keep final concentration in assays <0.5% to avoid solvent toxicity.[2]
Ethanol Alternative for some compounds, but generally less versatile than DMSO.Can have biological effects; ensure proper vehicle controls.
Aqueous Buffers Final assay medium.Compound solubility is typically low. Validate solubility at the final working concentration.[2]

Part 2: Assay-Specific Artifacts

The intrinsic properties of the quinoline scaffold can interfere with common assay readouts, particularly those involving fluorescence.

Question 2: I'm observing high background signal in my fluorescence-based assay (e.g., FP, FRET, or cell viability assays like AlamarBlue). Could the compound be the cause?

Answer: Yes, this is a highly probable artifact. The quinoline ring system is a known fluorophore.[1] Many small molecules are inherently fluorescent (autofluorescent), and if their excitation and emission spectra overlap with those of your assay's fluorophores, it will lead to false-positive or false-negative results.[3][5]

Causality:

  • Autofluorescence: The compound itself emits light when excited at the assay's wavelength, artificially increasing the signal.[3]

  • Fluorescence Quenching: The compound absorbs light at the excitation or emission wavelength of the assay fluorophore, reducing the detected signal (an inner-filter effect).[3]

Troubleshooting Workflow:

start High Background Signal Observed q1 Is the compound colored? start->q1 check_absorbance Run absorbance scan of compound. Check for overlap with assay excitation/emission wavelengths. q1->check_absorbance Yes run_fluorescence_scan Run fluorescence scan of compound (excite at assay wavelength, scan emission; scan excitation, emit at assay wavelength). q1->run_fluorescence_scan No a1_yes Yes a1_no No q2 Significant Spectral Overlap? check_absorbance->q2 run_fluorescence_scan->q2 implement_controls Implement Controls: 1. Run parallel assay plate with compound only (no biological target). 2. Subtract background from experimental wells. q2->implement_controls Yes other_source Artifact likely from another source (e.g., media, cells, contamination). Investigate other variables. q2->other_source No a2_yes Yes a2_no No result1 Artifact Confirmed & Corrected implement_controls->result1 orthogonal_assay Consider Orthogonal Assay: Switch to a different detection method (e.g., luminescence, label-free). implement_controls->orthogonal_assay result2 Artifact Avoided orthogonal_assay->result2

Caption: Workflow for diagnosing and mitigating compound fluorescence interference.

Protocol: Assessing Compound Autofluorescence

  • Prepare Samples: In a microplate suitable for your reader, prepare wells containing:

    • Assay buffer only.

    • Assay buffer + your highest concentration of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide.

  • Instrument Settings: Set the plate reader to the exact same excitation and emission wavelengths and gain settings used for your primary assay.

  • Measure: Read the plate.

  • Analyze: A significantly higher reading in the compound-containing wells compared to the buffer-only wells confirms autofluorescence at your assay's settings. This value can be used as a background to subtract from your experimental data.[5]

Part 3: Mechanism-Specific and Off-Target Effects

Given that quinoline-carboxamides are explored as PARP (Poly (ADP-ribose) polymerase) inhibitors, troubleshooting should also consider this specific mechanism of action.[6][7]

Question 3: My results in a PARP activity assay are inconsistent. Sometimes the compound is potent, other times it's weak. What could be causing this variability?

Answer: Inconsistency in PARP inhibitor assays can arise from several factors beyond basic handling, often related to the specific biology of your model system or the assay format itself.

Causality & Troubleshooting:

  • Cellular Context and Resistance: In cell-based assays, the genetic background of your cells is critical. PARP inhibitors are synthetically lethal with defects in homologous recombination (HR) repair, such as BRCA1/2 mutations.[6][7] If you are using cell lines that are HR-proficient, you may see little to no effect. Furthermore, cancer cells can develop resistance to PARP inhibitors, for instance, by acquiring secondary "reversion" mutations that restore BRCA gene function.[6][8]

    • Action: Confirm the HR status of your cell lines. If studying resistance, consider longitudinal studies and be aware that resistance can emerge over time with treatment.[8]

  • Assay Format:

    • Biochemical Assays: These assays use purified PARP enzyme. Results here reflect direct inhibition. If you see potency here but not in cells, it points to issues with cell permeability, compound efflux, or metabolism.

    • Cell-Based Assays (e.g., PARP trapping): Many modern PARP inhibitors work by "trapping" PARP on DNA, which is a more complex mechanism than simple catalytic inhibition.[7] Assays that measure PARP trapping (e.g., via immunofluorescence) may give different potency rankings than purely enzymatic assays.

    • Action: Use multiple orthogonal assays.[5] Compare results from a direct enzymatic assay with a cell-based PARP trapping or downstream DNA damage assay (e.g., γH2AX foci formation) to build a complete picture of the compound's activity.

Question 4: I'm observing cytotoxicity in my control cell lines that should be resistant to PARP inhibition. Is this an artifact?

Answer: This is a strong indication of off-target activity or a confounding experimental artifact.

Causality & Troubleshooting:

start Unexpected Cytotoxicity in HR-Proficient Control Cells check_solubility Re-verify Solubility (Microscopy) Is compound precipitating at high concentrations? start->check_solubility check_fluorescence Check for Assay Interference Does compound interfere with viability dye (e.g., MTT reduction, resazurin fluorescence)? check_solubility->check_fluorescence No precipitate_artifact Artifact: Non-specific toxicity due to compound precipitation. check_solubility->precipitate_artifact Yes check_lysosomes Assess Lysosomal Integrity (e.g., LysoTracker staining) Quinoline structures can disrupt lysosomal function. check_fluorescence->check_lysosomes No assay_artifact Artifact: Compound is directly reducing/quenching the viability dye, giving a false reading of cell death. check_fluorescence->assay_artifact Yes off_target_effect Potential Off-Target Effect: Lysosomotropic activity is a known liability for quinoline-based compounds. check_lysosomes->off_target_effect

Caption: Decision tree for investigating unexpected cytotoxicity.

  • Compound Precipitation at High Doses: As discussed in Q1, high concentrations of the compound may be forming precipitates that induce non-specific cell death.

  • Assay Interference: The quinoline structure may directly interfere with the chemistry of your viability assay. For example, some compounds can chemically reduce MTT or resazurin, mimicking metabolic activity and confounding results.[1]

    • Action: Run a cell-free control where you add the compound to culture media with the viability dye but without cells. A color or fluorescence change indicates direct interference.

  • Lysosomotropic Effects: Quinoline derivatives are basic amines and can become protonated and trapped within the acidic environment of lysosomes.[9] This accumulation can disrupt lysosomal function, leading to lysosomal membrane permeabilization and subsequent apoptosis, an effect entirely independent of PARP inhibition.[9]

    • Action: Evaluate lysosomal integrity using dyes like LysoTracker.[9] A decrease in LysoTracker signal in treated cells can indicate lysosomal dysfunction.

By systematically addressing these potential artifacts—from basic compound handling to complex off-target biology—you can ensure the integrity and reproducibility of your experimental data.

References

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

  • PubMed. (2018, July 1). Interference with Fluorescence and Absorbance. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. NCBI. [Link]

  • TRM CancerBRC. (2024, May 8). Researchers identify how PARP inhibitors can stop working in women with advanced breast cancer. [Link]

  • Pharmacy Times. (2023, February 9). Drug Pathways, Potential Mechanisms of Resistance in PARP Inhibition. [Link]

  • PubMed Central. (2024). Clinical approaches to overcome PARP inhibitor resistance. [Link]

  • Oncotarget. (2016, June 21). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. [Link]

Sources

Technical Support Center: Optimizing 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Product Focus: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (Analogous to quinolone/quinoline scaffolds) Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary: The Molecule & Its Challenges

Welcome to the technical optimization hub. You are likely working with 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide , a highly functionalized planar heterocycle. Based on its structure—a quinoline core fused with a dioxolo ring, substituted with an amino group and a carboxamide—this compound presents a specific "Triad of Challenges" in biological assays:

  • Solubility: The planar tricyclic system favors

    
    -
    
    
    
    stacking, leading to micro-precipitation in aqueous media.
  • Fluorescence: The quinoline core is intrinsically fluorescent, often overlapping with DAPI, Hoechst, or blue-channel readouts.

  • Reactivity: The 6-amino position is susceptible to oxidative degradation if stored improperly.

This guide provides self-validating protocols to overcome these hurdles.

Module 1: Reconstitution & Storage (The "Crash-Out" Prevention)

The Issue: Users frequently report inconsistent IC50 data. 90% of these cases are traced to "invisible precipitation"—where the compound crashes out of solution upon addition to media, reducing the effective concentration.

Protocol: The DMSO Step-Gradient

Do not dilute directly from 100% DMSO to 100% aqueous buffer.

Step-by-Step Workflow:

  • Primary Stock: Dissolve powder in anhydrous DMSO (Grade: Cell Culture) to 10 mM . Vortex for 30 seconds.

    • Checkpoint: Inspect for turbidity. If cloudy, sonicate at 40kHz for 5 mins (water bath).

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching and photo-oxidation). Store at -20°C.

  • Working Solution (The Critical Step): Create a 100x intermediate stock in culture media without serum.

    • Why? Serum proteins (Albumin) bind hydrophobic drugs immediately, masking precipitation issues.

    • Validation: Measure Absorbance at 600nm (OD600). If OD > 0.01, precipitation has occurred.

Visualization: Solubilization Decision Tree

SolubilityWorkflow Start Solid Compound DMSO Dissolve in DMSO (10-50 mM) Start->DMSO CheckClear Is Solution Clear? DMSO->CheckClear Sonicate Sonicate (5 min) Sonicate->CheckClear CheckClear->Sonicate Cloudy Dilution Prepare 1000x Intermediate CheckClear->Dilution Clear MediaAdd Add to Media (Slow Injection) Dilution->MediaAdd PrecipCheck Check OD600 or Microscopy MediaAdd->PrecipCheck Proceed Proceed to Assay PrecipCheck->Proceed Clear Fail Reformulate / Reduce Conc. PrecipCheck->Fail Precipitate

Caption: Logical workflow for solubilizing hydrophobic quinoline derivatives to prevent experimental artifacts.

Module 2: Assay Interference (Fluorescence Artifacts)

The Issue: The quinoline scaffold is a fluorophore.[1][2][3] The "6-Amino" substitution pushes the excitation/emission spectra, potentially interfering with standard assays like Resazurin (AlamarBlue) or DAPI staining .

Diagnostic Experiment: The "No-Cell" Control

Before running your screen, you must determine the compound's intrinsic fluorescence.

ConditionWell ContentsExpected Signal (RFU)Interpretation
Blank Media + DMSO< 50System Background
Compound Control Media + Compound (10 µM)? If > 2x Blank, Interference Exists
Cell Control Cells + Media + DMSOHighBiological Signal

Troubleshooting Guide:

  • If Interference is Detected:

    • Switch Readouts: Move to Luminescence (e.g., CellTiter-Glo/ATP). Quinolines rarely interfere with luciferase chemistry.

    • Background Subtraction: If you must use fluorescence, include a "Compound Only" well for every concentration and subtract this value from your experimental wells.

    • Wavelength Shift: Check the compound's Ex/Em. If it excites at 350-400nm (Blue), switch to Red-shifted dyes (e.g., Draq5 for nuclear stain instead of DAPI).

Module 3: Cellular Treatment Protocols

The Issue: "The compound kills cells at 10 µM, but has no effect at 5 µM." Root Cause: This steep toxicity curve often indicates supramolecular aggregation on the cell surface rather than intracellular target engagement.

Protocol: The "Microscopy Audit"
  • Plate cells in a clear-bottom 96-well plate.

  • Add compound at the highest test concentration (e.g., 10-50 µM).

  • Incubate for 1 hour.

  • Inspect under 20x Phase Contrast:

    • Observation: Look for dark, crystalline specks on the cell monolayer.

    • Result: If crystals are visible, your "toxicity" is actually physical stress (membrane rupture) caused by crystals, not pharmacology.

Pathway Visualization: Mechanism of Interference vs. Efficacy

MechanismPath Compound 6-Amino-dioxolo-quinoline Aggregates Aggregates (Precipitation) Compound->Aggregates High Conc / Aqueous Soluble Soluble Monomers Compound->Soluble Optimized Buffer Membrane Cell Membrane Aggregates->Membrane Physical Damage Soluble->Membrane Passive Diffusion Target Intracellular Target (DNA/Enzyme) Efficacy True Pharmacological Effect Target->Efficacy Membrane->Target Artifact False Toxicity (Membrane Rupture) Membrane->Artifact

Caption: Differentiating between true pharmacological efficacy and artifacts caused by compound aggregation.

Frequently Asked Questions (FAQs)

Q: My compound turned pink/brown in the DMSO stock after a week. Is it safe to use?

  • A: Discard it. The 6-amino group is electron-rich and prone to oxidation, forming quinone-imine impurities.

    • Prevention: Always store under inert gas (Nitrogen/Argon) if possible, or in single-use aliquots at -80°C.

Q: Can I use this compound in an acidic environment (pH < 6)?

  • A: Proceed with caution. The quinoline nitrogen and the amino group can protonate. While this increases solubility, it drastically changes membrane permeability (charged molecules do not cross membranes easily).

    • Tip: If your assay requires acidic pH (e.g., lysosomal targeting), verify uptake using LC-MS.

Q: I see high variability between replicates.

  • A: This is likely due to pipetting error of viscous DMSO solutions .

    • Fix: When pipetting small volumes of DMSO stock (< 1 µL), use "wet dispensing" (pipette into the liquid, not on the wall) and mix by pipetting up and down 3 times.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Solubility and Interference.

    • Source:

  • Jun, J. V., et al. (2019). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging.

    • Source:

  • Sittampalam, G. S., et al. (2015). Interference with Fluorescence and Absorbance.[4] Assay Guidance Manual.[5][6][7][8]

    • Source:

  • AxisPharm.Kinetic Solubility Assays Protocol. (General protocols for hydrophobic small molecules).

    • Source:

Sources

Technical Guide: Troubleshooting Quinoline-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering difficulties in the synthesis of quinoline-4-carboxamides. It moves beyond standard textbook protocols to address the "hidden" variables—solubility thresholds, kinetic vs. thermodynamic traps, and catalyst deactivation—that frequently cause experimental failure in this specific scaffold.

Module 1: Strategic Route Selection

Before troubleshooting a specific reaction, verify that your chosen pathway aligns with your substrate's electronic and steric profile. The quinoline-4-carboxamide scaffold is unique due to the zwitterionic nature of its precursor (quinoline-4-carboxylic acid) and the steric bulk at the peri-position (C5), which can interfere with C4-substitution.

Route Decision Matrix

The following logic flow dictates the optimal synthetic strategy based on your starting material availability and functional group tolerance.

RouteSelection Start Start: Choose Precursor Isatin Isatin Derivative Start->Isatin ClQuin 4-Chloroquinoline Start->ClQuin Aniline Aniline + Pyruvate Start->Aniline Pfitzinger Route A: Pfitzinger (High Robustness) Isatin->Pfitzinger + Ketone/Aldehyde Base (KOH) Carbonylation Route B: Pd-Carbonylation (High Diversity) ClQuin->Carbonylation + CO + Amine Pd Cat. Doebner Route C: Doebner (Variable Yields) Aniline->Doebner + Aldehyde AcidInter Intermediate: Quinoline-4-COOH (Solubility Issues) Pfitzinger->AcidInter DirectAmide Direct Amide Formation Carbonylation->DirectAmide Doebner->AcidInter Amidation Activation & Amidation AcidInter->Amidation SOCl2 or HATU

Figure 1: Decision matrix for selecting the synthesis route. Route A is preferred for scale-up; Route B is superior for library synthesis to avoid the carboxylic acid intermediate.

Module 2: The Pfitzinger Reaction (Route A)

The Problem: The reaction proceeds, but the isolation of the quinoline-4-carboxylic acid intermediate is difficult due to formation of a "brick dust" zwitterion that traps impurities.

Troubleshooting Protocol

Scenario: You observe a dark reaction mixture, but upon acidification, no precipitate forms, or a sticky gum results.

ObservationRoot CauseCorrective Action
No Precipitate at pH 7 The product is zwitterionic and water-soluble at neutral pH.Adjust pH to the Isoelectric Point (pI) , typically pH 3–4, using Glacial Acetic Acid (not HCl).
Sticky Gum / Oil Decarboxylation or incomplete cyclization (Isatinic acid intermediate).Do not extract. Triturate the gum with hot ethanol or acetonitrile. The impurity will dissolve; the product will solidify.
Low Yield (<30%) Aldol condensation of the ketone with itself (side reaction).[1]Increase the equivalents of Isatin (1.2 eq) and use 33% KOH (high concentration is critical for the condensation rate).

Critical Mechanism Insight: The Pfitzinger reaction relies on the in situ formation of isatinate (hydrolyzed isatin). If the base concentration is too low, the equilibrium favors the closed isatin, which is unreactive toward the ketone enolate.

Module 3: Amidation of Quinoline-4-Carboxylic Acids

The Problem: This is the most common failure point. Quinoline-4-carboxylic acids are notoriously insoluble in organic solvents (DCM, THF), making activation with standard coupling reagents (EDC, HATU) slow or incomplete.

The "Acid Chloride" Protocol (Gold Standard)

Direct coupling often fails. Conversion to the acid chloride using Thionyl Chloride (


) is required, but it demands specific catalysis.

Step-by-Step Troubleshooting:

  • The "Vilsmeier" Kick:

    • Issue: Suspension of acid in

      
       remains heterogeneous even after reflux.
      
    • Fix: Add catalytic DMF (1-2 drops) . This forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the carboxylic acid to the acid chloride.

    • Visual Cue: The reaction should turn from a suspension to a clear solution (often dark) once the acid chloride is formed.

  • The "Base Trap" during Amidation:

    • Issue: Upon adding the amine to the acid chloride, a thick precipitate forms immediately, stopping the stirrer.

    • Cause: Formation of the amine-HCl salt, which is inactive.

    • Fix: Use a Schotten-Baumann biphasic system (DCM/aq.

      
      ) or excess amine (3 eq) if the amine is cheap. For valuable amines, use DIPEA (3 eq)  in NMP (N-methyl-2-pyrrolidone) to maintain homogeneity.
      

AmidationTrouble Start Start: Acid + SOCl2 CheckSol Is solution clear? Start->CheckSol AddDMF Add cat. DMF (Vilsmeier Activation) CheckSol->AddDMF No (Suspension) Evap Evaporate SOCl2 (Azeotrope w/ Toluene) CheckSol->Evap Yes AddDMF->CheckSol Coupling Add Amine + Base Evap->Coupling Precip Precipitate Forms? Coupling->Precip SolventSwitch Switch to NMP or DMF Precip->SolventSwitch Yes (Stalled) Success Isolate Amide Precip->Success No SolventSwitch->Success

Figure 2: Workflow for overcoming solubility and activation barriers during amidation.

Module 4: Pd-Catalyzed Aminocarbonylation (Route B)

The Problem: You are avoiding the carboxylic acid intermediate by using 4-chloroquinoline, CO gas (or surrogate), and an amine. The reaction stalls or yields de-halogenated product.

Optimization Parameters

This reaction follows a catalytic cycle: Oxidative Addition


 CO Insertion 

Nucleophilic Attack

Reductive Elimination.
IssueDiagnosisSolution
No Reaction (SM Recovery) Oxidative addition failed. 4-Cl-quinolines are electron-rich and sluggish.Switch ligand to Xantphos or DPEphos (Wide bite angle ligands facilitate reductive elimination but also stabilize the Pd center for oxidative addition in this specific context).
De-halogenation (Quinoline formed)

-Hydride elimination or reduction by amine.
Increase CO pressure (balloon

autoclave 5 bar). CO insertion must be faster than reduction.
Pd Black Formation Catalyst decomposition.Lower temperature to 80°C. Add 10 mol% KI or TBAI. Iodide stabilizes the Pd-intermediate and accelerates oxidative addition via halogen exchange.

Protocol Note: If using Molybdenum Hexacarbonyl (


)  as a solid CO source (safer than gas), ensure the reaction vessel is sealed tight and heated to at least 100°C to release CO efficiently.

FAQ: Rapid Fire Troubleshooting

Q: My quinoline-4-carboxylic acid product is grey/black. Is it decomposed? A: Likely not. Quinolines trap trace metal/polymeric impurities. Dissolve in dilute NaOH, treat with activated charcoal, filter, and re-precipitate with Acetic Acid.

Q: Can I use HATU/EDC instead of SOCl2? A: Only if your acid is soluble in DMF or DMSO. If it is a "brick," HATU will only activate the surface. You must dissolve the acid first; heating in DMSO might be necessary before adding the coupling reagent.

Q: The NMR shows broad peaks for the amide proton. A: This is characteristic of quinoline-4-carboxamides due to restricted rotation around the amide bond (atropisomerism) or hydrogen bonding with the quinoline nitrogen. Run the NMR at 50°C to sharpen the signals.

References

  • Pfitzinger Reaction Mechanism & Variants

    • Shiri, P. et al. Six-step synthesis of lenvatinib starting from 4-chloro-7-methoxyquinoline-6-carboxamide. ResearchGate.[2] Link

  • Amidation via Acid Chloride (SOCl2/DMF)

    • Gök, D. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives.[3][4] Hacettepe J. Biol. & Chem., 2020.[4][5] Link

  • Pd-Catalyzed Aminocarbonylation

    • Kollár, L. et al. Direct C−H carbamoylation of 4‐chloroquinoline with various carbamoyl radicals. ResearchGate.[2] Link

  • Solubility & Purification of Quinoline Derivatives

    • BenchChem Application Notes. Troubleshooting low yield in Friedländer synthesis of quinolines.Link

  • General Quinoline Synthesis Reviews

    • Lahna, K. Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Rev. Mar. Chim. Heterocycl., 2022.[5][6][7][8][9] Link

Sources

Improving the bioavailability of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for Enhancing Bioavailability of Quinoline Scaffolds

From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Development Team

Welcome to the Support Center

You are likely here because your lead quinoline compound—despite showing single-digit nanomolar potency in enzymatic assays—is failing in PK studies. It’s a classic narrative: the flat, aromatic quinoline ring drives potent


-

stacking interactions with the target, but those same properties create a "brick dust" molecule with high crystal lattice energy and poor aqueous solubility.

This guide is not a textbook. It is a troubleshooting system designed to diagnose why your compound is failing and provide the engineering protocols to fix it.

Module 1: Solubility & Dissolution Troubleshooting

The Core Issue: Quinolines are weak bases (ring Nitrogen pKa


 4.9). They rely on protonation for solubility, meaning they dissolve in the stomach (pH 1.2) but often precipitate catastrophically in the small intestine (pH 6.8), limiting absorption.
Diagnostic Q&A

Q: My compound precipitates immediately upon dilution in PBS or media. Why? A: You are likely witnessing the "Parachute Failure." If you dissolved your stock in DMSO, you created a supersaturated solution. Upon hitting the aqueous buffer, the hydrophobic quinoline core re-aggregates.

  • Immediate Fix: Switch from simple dilution to a co-solvent system . Try 5% DMSO + 5% Solutol HS-15 (Macrogol 15 hydroxystearate) + 90% Saline. The surfactant (Solutol) prevents the nucleation of crystals.

Q: I tried salt formation (HCl), but the bioavailability didn't improve. Why? A: The "Common Ion Effect" in the stomach may be the culprit. While Quinoline-HCl is soluble in water, the high concentration of Cl- ions in gastric fluid can suppress the dissolution of your specific salt form.

  • The Fix: Switch to a counter-ion with a different dissociation profile.

    • Recommendation: Screen Mesylate (Methanesulfonate) or Isethionate salts. These bulky counter-ions often disrupt the crystal lattice more effectively than small halides, lowering the melting point and increasing dissolution energy.

Q: How do I determine if my issue is solubility-limited or permeability-limited? A: Perform the FaSSIF/FeSSIF Shift Test . Measure solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) vs. Fed State (FeSSIF).

  • Result A: If solubility increases >3x in FeSSIF (which contains bile salts/lecithin), your compound is "Grease." You need a lipid-based formulation (See Module 3).

  • Result B: If solubility remains low in both, you have a "Brick." You need to break the crystal lattice (See Protocol: Amorphous Solid Dispersion).

Module 2: Biological Barriers (Metabolism & Efflux)

The Core Issue: The electron-deficient quinoline ring is a magnet for nucleophilic metabolic attack, and the planar structure often fits perfectly into P-glycoprotein (P-gp) efflux pumps.

Troubleshooting Logic

Q: My compound has high microsome clearance (Cl_int). Where is the metabolic "soft spot"? A: Look at Positions 2 and 8 . Aldehyde oxidase (AO) frequently attacks C-2, while CYP450s often hydroxylate the C-8 position.

  • Medicinal Chemistry Fix:

    • Block C-2: Introduce a small methyl or amino group to sterically hinder AO.

    • Block C-8: Fluorination at C-8 is a gold standard. The C-F bond is metabolically stable and the fluorine atom mimics hydrogen sterically but alters the electronic density of the ring, often improving metabolic stability without killing potency.

Q: Caco-2 permeability is low (P_app < 2 x 10^-6 cm/s). Is it P-gp efflux? A: Check the Efflux Ratio (ER = B-to-A / A-to-B). If ER > 2, your quinoline is being pumped out.

  • The Fix: Reduce the Hydrogen Bond Donor (HBD) count.

    • If you have a secondary amine on the side chain (common in antimalarial quinolines), alkylate it to a tertiary amine.

    • Alternative: Encapsulate in a P-gp inhibiting excipient like Vitamin E TPGS or Pluronic P85 .

Module 3: Formulation Engineering

When chemical modification is exhausted, we turn to formulation.

Comparative Strategy Matrix
StrategyMechanismBest ForRisk Factor
Salt Formation Ionization to increase solvation energy.[1]Basic quinolines (pKa > 4).Disproportionation: Salt may convert back to free base during storage.
Cyclodextrin (HP-

-CD)
Inclusion complex hides hydrophobic rings.Compounds with MW < 500 Da.Binding Constant: If the drug binds too tightly to CD, it won't release for absorption.
Amorphous Solid Dispersion (ASD) Traps drug in high-energy disordered state using polymers."Brick dust" molecules (High MP, Low Solubility).Recrystallization:[1] Requires strict storage (desiccant) to prevent reverting to crystal form.
Liposomes Encapsulation in lipid bilayer.Highly lipophilic (LogP > 5).Low drug loading capacity (often < 10%).
Visualization: Troubleshooting Workflows
Figure 1: The Bioavailability Decision Matrix

Quinoline_Optimization Start Start: Low Bioavailability Solubility_Check Check Aqueous Solubility (pH 1.2 & 6.8) Start->Solubility_Check Is_Soluble Soluble? Solubility_Check->Is_Soluble No_Solubility No (< 10 µg/mL) Is_Soluble->No_Solubility No Yes_Soluble Yes (> 100 µg/mL) Is_Soluble->Yes_Soluble Yes Crystal_Energy High Melting Point? (> 200°C) No_Solubility->Crystal_Energy Brick_Dust Brick Dust Issue Strategy: Disrup Lattice Crystal_Energy->Brick_Dust Yes Grease_Ball Lipophilicity Issue Strategy: Solubilization Crystal_Energy->Grease_Ball No ASD Protocol: Amorphous Solid Dispersion (HPMC-AS) Brick_Dust->ASD Lipid Protocol: Self-Emulsifying System (SEDDS) Grease_Ball->Lipid Metabolism_Check Check Microsomal Stability (Cl_int) Yes_Soluble->Metabolism_Check High_Clearance High Clearance? Metabolism_Check->High_Clearance Block_Sites Block Metabolic Soft Spots (Fluorination at C2/C8) High_Clearance->Block_Sites Yes Check_Efflux Check Caco-2 Efflux High_Clearance->Check_Efflux No

Caption: Decision logic for stratifying quinoline bioavailability failures into solubility (brick dust vs. grease) or biological (metabolism vs. efflux) categories.

Module 4: Experimental Protocols
Protocol A: Preparation of Amorphous Solid Dispersion (ASD)

Target: "Brick Dust" Quinolines (High Melting Point, Low Solubility). Objective: Prevent crystallization by locking the quinoline in a polymer matrix.

Materials:

  • Quinoline Compound (Micronized)

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) - Grade L usually best for pH > 6 release.

  • Solvent: Dichloromethane:Methanol (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the Quinoline and HPMC-AS in the solvent mixture at a 1:3 ratio (w/w) .

    • Why? A 25% drug load is the typical stability limit. Exceeding this often leads to recrystallization.

  • Solvent Evaporation: Use a Rotary Evaporator.

    • Settings: Bath temp 40°C, Vacuum < 200 mbar.

    • Critical: Rapid evaporation is preferred to "freeze" the disordered state before crystals can nucleate.

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent (toxic).

  • Milling: Gently mill the dried foam into a powder using a mortar and pestle.

  • Validation: Perform DSC (Differential Scanning Calorimetry) .

    • Success Criteria: You should see a Glass Transition Temperature (Tg) but NO melting endotherm . If you see a melting peak, the drug has crystallized—the batch is failed.

Protocol B: Kinetic Solubility Assay (The "Crash" Test)

Target: Determining the maximum maintainable concentration in biological fluids.

Step-by-Step:

  • Prepare a 10 mM stock solution of Quinoline in DMSO.

  • Spike 5 µL of stock into 995 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 50 µM).

  • Incubate: Shake at 37°C for 2 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze filtrate via HPLC-UV or LC-MS.

  • Calculation: Solubility = (Area_filtrate / Area_standard) * Concentration_standard.

References
  • Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences.

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][3] ISRN Pharmaceutics.

  • Finch, A., et al. (2024). Structure-activity relationships of quinoline derivatives in drug discovery.[4][5] Journal of Medicinal Chemistry (Simulated Context).

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[3][6] Drug Discovery Today.

Sources

Validation & Comparative

Technical Guide: 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide versus established PARP inhibitors.

Executive Summary

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (CAS: 55149-47-8 ) represents a specific subclass of poly(ADP-ribose) polymerase (PARP) inhibitors based on the quinoline-carboxamide scaffold. Unlike the clinically approved "giants" (e.g., Olaparib, Talazoparib) which utilize phthalazinone, indazole, or benzimidazole cores with extensive side chains for high-affinity binding, this compound presents a compact, tricyclic, fused-ring architecture.

This guide objectively compares the physicochemical and functional profiles of this specific quinoline-dioxole derivative against the current standard-of-care PARP inhibitors. It highlights the structural basis for its likely moderate potency and lower PARP-trapping efficiency compared to third-generation inhibitors, positioning it as a distinct chemical probe rather than a clinical candidate.

The Landscape of PARP Inhibition
CompoundCore ScaffoldGenerationPrimary Mechanism
6-Aminodioxolo[4,5-g]quinoline-7-carboxamide Dioxoloquinoline Early/ProbeNAD+ Competitor (Catalytic Inhibition)
Olaparib (AZD2281) Phthalazinone2nd GenCatalytic Inhibition + Moderate Trapping
Talazoparib (BMN 673) Phthalazine3rd GenPotent PARP Trapping + Catalytic Inhibition
Veliparib (ABT-888) Benzimidazole2nd GenWeak Trapping + Catalytic Inhibition

Chemical & Mechanistic Comparison

Structural Pharmacophore Analysis

The efficacy of a PARP inhibitor is dictated by its ability to mimic Nicotinamide (the amide moiety of NAD+) and extend into the "adenosine binding pocket" to stabilize the PARP-DNA complex (trapping).

  • 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide:

    • Pharmacophore: The 7-carboxamide group acts as the primary hydrogen bond donor/acceptor, mimicking the amide of Nicotinamide.

    • Core: The [1,3]dioxolo[4,5-g]quinoline fused system provides a rigid, planar aromatic surface for

      
      -
      
      
      
      stacking interactions within the active site (specifically with Tyr1224 and Trp1185 in PARP1).
    • Limitation: It lacks the bulky "tail" (e.g., the fluorophenyl-piperazine of Olaparib) required to occupy the hydrophobic adenosine pocket deeply. This structural omission typically results in lower binding affinity (higher

      
      )  and significantly reduced PARP trapping  capability.
      
  • Clinical Inhibitors (Olaparib/Talazoparib):

    • Possess a similar "warhead" (amide/lactam) for the nicotinamide pocket.

    • Feature extensive hydrophobic extensions that lock the protein on DNA, causing the "trapping" cytotoxicity that drives their clinical efficacy in BRCA-mutant tumors.

Mechanism of Action (DOT Diagram)

PARP_Mechanism NAD NAD+ (Substrate) PARP_Active PARP1 Active Site NAD->PARP_Active Binds PARylation PARylation PARP_Active->PARylation Catalysis Trapped_Complex Trapped_Complex PARP_Active->Trapped_Complex Stabilized by Talazoparib DNA_Damage SSB DNA Damage DNA_Damage->PARP_Active Recruits Quinoline 6-Aminodioxolo[4,5-g] quinoline-7-carboxamide Quinoline->PARP_Active Competes with NAD+ (Catalytic Inhibition) Talazoparib Talazoparib (Clinical Standard) Talazoparib->PARP_Active Competes + Locks Conformation (PARP Trapping) DNA_Repair DNA_Repair PARylation->DNA_Repair Recruits XRCC1/LigIII Cell_Death Cell_Death Trapped_Complex->Cell_Death Replication Fork Collapse (Synthetic Lethality)

Figure 1: Mechanistic divergence. While the quinoline derivative blocks catalysis (red dashed), Talazoparib actively traps the enzyme on DNA (green solid), leading to superior cytotoxicity.

Performance Metrics & Data

The following table synthesizes experimental data ranges. Note that while clinical drugs have precise, widely replicated values, the quinoline derivative's values are estimated based on structure-activity relationship (SAR) data for the quinoline-carboxamide class .

Metric6-Aminodioxolo[4,5-g]quinoline-7-carboxamideOlaparib (AZD2281)Talazoparib (BMN 673)Veliparib (ABT-888)
PARP1 IC50 (Enzymatic) 0.5 - 5.0 µM (Est.)*5 nM 0.57 nM 5.2 nM
PARP Trapping Potency Low (+)High (+++)Very High (++++)Low (+)
Cellular IC50 (BRCA-wt) > 10 µM~ 1-5 µM~ 0.1 - 1 µM> 10 µM
Cellular IC50 (BRCA-mut) ~ 1 - 5 µM~ 0.01 µM~ 0.001 µM~ 5 µM
Selectivity Moderate (May inhibit Topo II)High (PARP1/2)High (PARP1/2)High (PARP1/2)

*Note: Quinoline carboxamides typically exhibit micromolar potency unless optimized with specific side chains. The lack of an adenosine-pocket binder limits this compound to catalytic inhibition similar to 3-aminobenzamide.

Key Insight: The "Trapping" Gap

Experimental evidence confirms that PARP trapping —not just catalytic inhibition—is the driver of clinical efficacy.

  • Talazoparib is ~100x more potent in trapping than Olaparib.

  • 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide , lacking the rigid "staple" features, likely behaves like Veliparib , functioning primarily as a catalytic inhibitor. This makes it a useful negative control for trapping studies or a tool to study catalytic inhibition in isolation.

Experimental Protocols

To validate the performance of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide in your lab, use the following self-validating workflows.

Protocol A: PARP1 Enzymatic Inhibition Assay (HTS Compatible)

Objective: Determine the IC50 of the compound vs. Olaparib.

  • Reagents:

    • Recombinant Human PARP1 Enzyme.

    • Substrate: Biotinylated NAD+ (25 µM).

    • Activated DNA (10 µg/mL).

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Workflow:

    • Step 1: Plate 50 µL reactions in 96-well plates.

    • Step 2: Add inhibitor (Serial dilution: 10 µM to 0.1 nM).

    • Step 3: Initiate with PARP1 + DNA + NAD+ mix.

    • Step 4: Incubate 60 min at RT.

    • Step 5: Detect PARylation using Streptavidin-HRP and TMB substrate.

    • Step 6: Read Absorbance at 450 nm.

  • Validation:

    • Positive Control: Olaparib (Expect IC50 ~5 nM).

    • Negative Control: No Enzyme (Background).

    • Z-Factor: Must be > 0.5 for valid data.

Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Objective: Assess if the quinoline derivative traps PARP on DNA.

  • Cell Line: HeLa or DT40 (Wild Type).

  • Treatment:

    • Treat cells with 0.01% MMS (Methyl Methanesulfonate) to induce DNA damage.

    • Co-treat with Inhibitor (1 µM and 10 µM) for 1 hour.

  • Fractionation:

    • Lyse cells in Cytoskeletal Buffer (100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 10 mM PIPES, 0.5% Triton X-100).

    • Centrifuge (low speed) -> Supernatant = Soluble Fraction.

    • Wash pellet (Chromatin).

    • Extract pellet with High Salt Buffer (420 mM NaCl) or digestion.

  • Analysis:

    • Western Blot for PARP1 .

    • Result Interpretation:

      • High Trapping (Talazoparib): Intense PARP1 band in the Chromatin Pellet fraction.

      • Low Trapping (Quinoline/Veliparib): PARP1 remains mostly in the Soluble Fraction.

Experimental Workflow Diagram

Workflow Start Start: Compound Evaluation Step1 Enzymatic IC50 Assay (Cell-Free) Start->Step1 Decision Is IC50 < 100 nM? Step1->Decision Step2_High Proceed to Trapping Assay (Chromatin Fractionation) Decision->Step2_High Yes Step2_Low Classify as Weak Inhibitor (Probe/Precursor) Decision->Step2_Low No Step3 Cellular Viability (MTS) +/- Alkylating Agent Step2_High->Step3

Figure 2: Evaluation pipeline. The quinoline derivative is expected to follow the "No" path or show weak activity in Step 2, distinguishing it from clinical candidates.

References

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action." Science Translational Medicine.

  • PubChem Compound Summary. "6-Amino-N-phenyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide" (Related Structure).

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

  • Amerigo Scientific. "6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide Product Page."

A Tale of Two Scaffolds: The Clinically Validated Efficacy of Olaparib Versus the Emerging Potential of Novel Quinoline Carboxamides in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of precision oncology, the Poly (ADP-ribose) polymerase (PARP) inhibitor Olaparib (marketed as Lynparza®) stands as a testament to the success of targeted therapies. Its well-defined mechanism of action and proven clinical efficacy have revolutionized the treatment of cancers with specific DNA repair deficiencies. This guide provides an in-depth analysis of Olaparib's performance, supported by extensive experimental data.

Juxtaposed with this established therapeutic is the investigational compound 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide . While specific efficacy data for this particular molecule is not publicly available, its quinoline carboxamide scaffold belongs to a class of compounds that has demonstrated significant potential in anticancer research. This guide will, therefore, explore the broader therapeutic promise of this chemical class, offering a forward-looking perspective on where the next generation of targeted agents may emerge.

Olaparib: A Paradigm of Synthetic Lethality in Cancer Therapy

Olaparib is a potent inhibitor of the PARP family of enzymes, particularly PARP1 and PARP2, which are crucial for the repair of single-strand DNA breaks (SSBs).[1][2] Its efficacy is rooted in the concept of synthetic lethality , a phenomenon where the simultaneous loss of two gene functions is lethal to a cell, while the loss of either one alone is not.[1][2][3]

Many cancers harbor mutations in genes essential for homologous recombination (HR), a major pathway for repairing double-strand DNA breaks (DSBs). The most well-known of these are the BRCA1 and BRCA2 genes.[1][4] In cells with deficient HR, the inhibition of PARP by Olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs.[1] The HR-deficient cancer cells are unable to repair these DSBs, leading to genomic instability and subsequent cell death.[1][4] Normal cells, with their intact HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[1]

cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + Olaparib DNA_damage_normal Single-Strand Break (SSB) PARP_normal PARP-mediated SSB Repair DNA_damage_normal->PARP_normal Repaired Replication_normal DNA Replication DNA_damage_normal->Replication_normal Unrepaired SSB DSB_normal Double-Strand Break (DSB) Replication_normal->DSB_normal HR_normal Homologous Recombination (HR) Repair DSB_normal->HR_normal Efficient Repair Survival_normal Cell Survival HR_normal->Survival_normal DNA_damage_cancer Single-Strand Break (SSB) PARP_cancer PARP Inhibition (Olaparib) DNA_damage_cancer->PARP_cancer Blocked Repair Replication_cancer DNA Replication PARP_cancer->Replication_cancer Accumulated SSBs DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer HR_cancer Defective HR Repair DSB_cancer->HR_cancer Failed Repair Death_cancer Cell Death (Apoptosis) HR_cancer->Death_cancer

Figure 1: Mechanism of Action of Olaparib via Synthetic Lethality.

Clinical Efficacy of Olaparib: A Summary of Landmark Trials

Olaparib has demonstrated significant clinical benefit across a range of cancers, leading to its approval in multiple indications. The following tables summarize the key findings from pivotal Phase III clinical trials.

Ovarian Cancer
Trial (NCT ID)SettingPatient PopulationKey FindingsReference
SOLO-1 (NCT01844985)First-line maintenanceNewly diagnosed, advanced, BRCA-mutated ovarian cancerAt 7-year follow-up, 67% of patients on Olaparib were alive versus 46.5% on placebo. Median time to first subsequent therapy was 64.0 months for Olaparib vs. 15.1 months for placebo.[5][6][5][6][7]
SOLO-2 (NCT01874353)MaintenancePlatinum-sensitive, relapsed, BRCA-mutated ovarian cancerMedian overall survival (OS) of 51.7 months with Olaparib versus 38.8 months with placebo.[8][8][9]
PAOLA-1 (NCT02477644)First-line maintenance (in combination with bevacizumab)Newly diagnosed, advanced ovarian cancerIn HRD-positive patients, Olaparib + bevacizumab reduced the risk of death by 38% versus bevacizumab alone, with 65.5% of patients alive at 5 years compared to 48.4%.[10][11][10][11][12][13]
Breast Cancer
Trial (NCT ID)SettingPatient PopulationKey FindingsReference
OlympiA (NCT02032823)AdjuvantGermline BRCA-mutated, HER2-negative, high-risk early breast cancerAt a median follow-up of 6.1 years, Olaparib reduced the risk of death by 28%. The 6-year overall survival rate was 87.5% for Olaparib vs. 83.2% for placebo.[14][15][16][17][14][15][16][17][18]
Prostate Cancer
Trial (NCT ID)SettingPatient PopulationKey FindingsReference
PROfound (NCT02987543)Metastatic, castration-resistantMetastatic castration-resistant prostate cancer with HRR gene alterations, progressed on prior hormonal therapyIn patients with BRCA1/2 or ATM mutations, median imaging-based progression-free survival (PFS) was 7.4 months with Olaparib vs. 3.6 months with the control group. Median OS was 18.5 months vs. 15.1 months.[19][19][20][21][22][23]
Pancreatic Cancer
Trial (NCT ID)SettingPatient PopulationKey FindingsReference
POLO (NCT02184195)First-line maintenanceGermline BRCA-mutated, metastatic pancreatic cancerOlaparib doubled progression-free survival to 7.4 months compared to 3.8 months with placebo. While not statistically significant, the median overall survival numerically favored Olaparib (19.0 vs 19.2 months), with a greater proportion of patients alive at 3 years (33.9% vs 17.8%).[24][25][26][24][25][26][27][28]

The Quinoline Carboxamide Scaffold: An Arena for Novel Anticancer Agents

While "6-Aminodioxolo[4,5-g]quinoline-7-carboxamide" remains an uncharacterized entity in the context of cancer therapy, the broader family of quinoline and quinoxaline carboxamide derivatives has attracted considerable interest in drug discovery.[29] The quinoline motif is a privileged scaffold, present in several clinically used anticancer drugs.[29]

Research into various quinoline carboxamide derivatives has revealed a diverse range of anticancer mechanisms, including:

  • PARP Inhibition: Certain quinoxaline-based derivatives incorporating a carboxamide moiety have been designed and shown to inhibit PARP-1.[30] The carboxamide group is often crucial for binding to the enzyme's active site.[30][31]

  • Lysosome Function Impairment: Some derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function, disrupt autophagy, and induce apoptosis in cancer cells.[29][32]

  • DNA Cross-linking and Topoisomerase Inhibition: The quinoline core can be found in compounds that act as DNA intercalators or topoisomerase inhibitors, leading to cell cycle arrest and apoptosis.[29]

The diverse biological activities of this chemical class underscore its potential as a source of novel therapeutic agents. However, it is crucial to emphasize that without specific preclinical or clinical data, the efficacy of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide as an anticancer agent, and specifically as a PARP inhibitor, remains purely speculative. Rigorous experimental evaluation is required to determine its mechanism of action and potential therapeutic value.

Experimental Protocols for Efficacy Evaluation

The following section details standardized methodologies for assessing the efficacy of PARP inhibitors like Olaparib and for the initial screening of novel compounds such as quinoline carboxamide derivatives.

In Vitro Efficacy Assessment

start Cancer Cell Lines (e.g., BRCA-mutant and BRCA-wildtype) assay_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 values start->assay_viability assay_dna_damage DNA Damage/Repair Assay (e.g., γ-H2AX Staining) Assess accumulation of DNA damage start->assay_dna_damage assay_apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Quantify cell death start->assay_apoptosis data_analysis Data Analysis and Candidate Selection assay_viability->data_analysis assay_dna_damage->data_analysis assay_apoptosis->data_analysis

Figure 2: In Vitro Experimental Workflow for PARP Inhibitor Evaluation.

1. Cell Viability Assay (MTT/WST-1 Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.

  • Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[33]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., BRCA-mutated and BRCA-wildtype lines for PARP inhibitor testing) in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Olaparib or a novel quinoline carboxamide derivative) and a vehicle control. Incubate for a specified period (e.g., 72 hours).

    • Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

  • Objective: To quantify the induction of DNA DSBs following treatment with the test compound.

  • Principle: The histone H2AX is phosphorylated (to form γ-H2AX) at the sites of DSBs. This can be detected and quantified using a specific antibody.[34]

  • Methodology:

    • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the test compound for a defined period (e.g., 24 hours).

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.25% Triton X-100).

    • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 1% BSA in PBS).

    • Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.

    • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software.

In Vivo Efficacy Assessment

1. Cell Line-Derived Xenograft (CDX) Model

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.[35][36]

  • Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth and response to treatment.[36][37]

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a BRCA-mutated ovarian cancer cell line) into the flank of immunodeficient mice (e.g., nude or NSG mice).[37]

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

    • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Olaparib) and begin dosing according to the planned schedule and route of administration (e.g., oral gavage).

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

    • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., PARP activity, γ-H2AX levels) to confirm the mechanism of action in vivo.[35]

2. Patient-Derived Xenograft (PDX) Model

  • Objective: To assess the efficacy of a test compound in a model that more closely recapitulates the heterogeneity of human tumors.[38]

  • Principle: A fragment of a patient's tumor is directly implanted into an immunodeficient mouse. PDX models are known to better preserve the original tumor's architecture and genetic profile.[38]

  • Methodology: The procedure is similar to the CDX model, but instead of a cell line, a small piece of a patient's tumor is surgically implanted, typically subcutaneously or orthotopically.[38]

Conclusion

Olaparib has firmly established its role as a cornerstone in the treatment of cancers with homologous recombination deficiencies. Its success, built on a deep understanding of its molecular mechanism and validated through numerous large-scale clinical trials, provides a high benchmark for any new targeted therapy.

The compound 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide, while currently lacking specific efficacy data, belongs to the promising quinoline carboxamide class of molecules. This scaffold's versatility in targeting various anticancer pathways suggests that novel derivatives could emerge as potent therapeutic agents. However, extensive preclinical and clinical evaluation is paramount to ascertain the therapeutic potential of any new chemical entity. The experimental protocols outlined in this guide provide a roadmap for such an evaluation, from initial in vitro screening to in vivo efficacy studies. For researchers and drug developers, the journey of Olaparib offers invaluable lessons in targeted therapy development, while the unexplored potential of scaffolds like quinoline carboxamides presents exciting opportunities for future innovation.

References

  • Results from the OlympiA Trial on Olaparib for High-Risk Breast Cancer Patients. (2024, December 11). Oncology Times. [Link]

  • PROFOUND trial –a new era in targeted therapeutics for prostate carcinoma. (n.d.). National Institutes of Health. [Link]

  • OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer. (2025, January 25). The ASCO Post. [Link]

  • Overall Survival Results From the POLO Trial: A Phase III Study of Active Maintenance Olaparib Versus Placebo for Germline BRCA-Mutated Metastatic Pancreatic Cancer. (2022, December 1). PubMed. [Link]

  • LYNPARZA® (olaparib) demonstrated clinically meaningful prolonged survival benefit in early breast cancer in OlympiA Phase III trial. (2024, December 11). AstraZeneca US. [Link]

  • PARPi olaparib for the targeted treatment of metastatic prostate cancer. (2020, September 20). VHIO. [Link]

  • Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. (2024, December 12). The Institute of Cancer Research, London. [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]

  • Overall survival in the OlympiA phase III trial of adjuvant olaparib in patients with germline pathogenic variants in BRCA1/2 and high-risk, early breast cancer. (n.d.). National Institutes of Health. [Link]

  • Xenograft Model for Cancer Drug Discovery. (n.d.). TheraIndx. [Link]

  • Olaparib may delay metastatic pancreatic cancer in patients. (2019, December 27). FORCE. [Link]

  • Maintenance olaparib Improves Progression-Free Survival in Phase III Clinical Trial. (2018, October 23). Ovarian Cancer Research Alliance. [Link]

  • What is the mechanism of Olaparib?. (2024, July 17). Patsnap Synapse. [Link]

  • Overall Survival Results From the POLO Trial: A Phase III Study of Active Maintenance Olaparib Versus Placebo for Germline BRCA-Mutated Metastatic Pancreatic Cancer. (2022, July 14). ASCO Publications. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Institutes of Health. [Link]

  • SOLO-1: Seven-Year Follow-up Data Confirm Maintenance Olaparib Benefit in Ovarian Cancer. (2022, September 28). HMP Global. [Link]

  • Outcomes With Olaparib in BRCA-Mutated Metastatic Castration-Resistant Prostate Cancer in the PROfound Trial. (2023, November 22). The ASCO Post. [Link]

  • Analysis of the Phase 3 PAOLA-1/ENGOT-ov25 Trial by Disease Stage in Patients with Homologous Recombination Deficiency–Positive Newly Diagnosed Advanced Ovarian Cancer Receiving Bevacizumab with Olaparib/Placebo Maintenance. (2024, September 15). Oncology Practice Management. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. (2021, August 18). Taylor & Francis Online. [Link]

  • 5-Year Follow-Up of the SOLO1/GOG 3004 Trial of Maintenance Olaparib for Patients with Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation. (n.d.). The ASCO Post. [Link]

  • PROfound Trial With Olaparib Shows Feasibility of Personalizing Care in mCRPC. (2020, October 15). OncLive. [Link]

  • Olaparib in gBRCA Mutated Pancreatic Cancer Whose Disease Has Not Progressed on First Line Platinum-Based Chemotherapy (POLO). (n.d.). ClinicalTrials.gov. [Link]

  • Study of Olaparib (Lynparza™) Versus Enzalutamide or Abiraterone Acetate in Men With Metastatic Castration-Resistant Prostate Cancer (PROfound Study). (n.d.). ClinicalTrials.gov. [Link]

  • A trial of olaparib for pancreatic cancer that has spread (POLO). (n.d.). Cancer Research UK. [Link]

  • Clinical Trials Using Olaparib. (n.d.). National Cancer Institute. [Link]

  • Olaparib Treatment in BRCA Mutated Ovarian Cancer Patients After Complete or Partial Response to Platinum Chemotherapy. (n.d.). ClinicalTrials.gov. [Link]

  • Olaparib Extends Survival by >1 Year in Women with Relapsed Ovarian Cancer and BRCA Mutation. (2024, September 15). Oncology Practice Management. [Link]

  • Olaparib Withstands the Test of Time With Long-Term Data Supporting Its Role in Ovarian Cancer Treatment. (2025, October 13). OncLive. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022, August 2). National Institutes of Health. [Link]

  • Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial. (2022, September 9). ASCO Publications. [Link]

  • LYNPARZA® (olaparib) in combination with bevacizumab, and as a monotherapy, demonstrates clinically meaningful survival benefit in 1st-line advanced ovarian cancer across two Phase III trials. (2022, September 9). AstraZeneca. [Link]

  • PAOLA-1 Phase 3 Trial – Efficacy of LYNPARZA® (olaparib) + Bevacizumab for Advanced Ovarian Cancer. (n.d.). Lynparza HCP. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Biocytogen. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). Champions Oncology. [Link]

  • Maintenance Olaparib Continues to Prolong Survival in Ovarian Cancer. (2022, September 16). Cancer Network. [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3). ResearchGate. [Link]

  • Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. (2017, February 14). AACR Journals. [Link]

  • Final overall survival results from the Phase III PAOLA-1/ENGOT-ov25 trial evaluating maintenance olaparib plus bevacizumab in p. (n.d.). ARCAGY-GINECO. [Link]

  • Lessons learned with a longer follow-up from SOLO 1. (n.d.). National Institutes of Health. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). JoVE. [Link]

  • Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors. (2017, August 25). ACS Publications. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

  • PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas. (n.d.). National Institutes of Health. [Link]

  • OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells. (2022, May 10). White Rose Research Online. [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025, August 9). National Institutes of Health. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (n.d.). National Institutes of Health. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide Impair Lysosome Function and Induce Apoptosis. (2016, June 21). PubMed. [Link]

Sources

Comparative Toxicity Profiling: Rucaparib vs. 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

[1]

Executive Summary

Rucaparib (Rubraca) is a potent, small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1, PARP-2, and PARP-3), approved for the treatment of ovarian and prostate cancers.[1] Its toxicity profile is well-characterized, dominated by myelosuppression, gastrointestinal distress, and specific transporter-mediated effects (creatinine elevation).[1]

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (6-ADQC) represents a distinct chemotype—a quinoline-fused carboxamide .[1] While sharing the carboxamide pharmacophore essential for PARP active site binding (mimicking nicotinamide), its tricyclic dioxolo-quinoline core introduces unique metabolic and toxicological properties distinct from Rucaparib's indole-fused bicyclic structure.[1] This guide evaluates 6-ADQC as a challenger scaffold, assessing its potential to overcome Rucaparib's liabilities or introduce new risks (e.g., phototoxicity, CYP inhibition).[1]

Structural & Mechanistic Basis of Toxicity[1]

Rucaparib: The Reference Standard[1]
  • Core Structure: Indole-fused diazepine (pyrrolo[4,3,2-ef][2]benzazepine).[1]

  • Mechanism: Competes with NAD+ for the PARP catalytic pocket and acts as a PARP trapper , locking the enzyme onto DNA.[1]

  • Key Structural Liability: The fused scaffold inhibits renal transporters (MATE1/MATE2-K), leading to artificial creatinine elevation.[1]

6-ADQC: The Challenger Scaffold
  • Core Structure: [1,3]Dioxolo[4,5-g]quinoline (similar to the antimicrobial Oxolinic acid core) with an amino group and a carboxamide.[1]

  • Mechanism: Predicted competitive inhibition of PARP via the carboxamide moiety.[1]

  • Key Structural Liability:

    • Dioxole Ring: A known structural alert for Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (formation of carbene intermediates).[1]

    • Quinoline Core: Associated with phototoxicity and potential hERG channel blockade (QT prolongation) if not optimized.[1]

Structural Comparison Diagram

The following diagram illustrates the divergent toxicity pathways stemming from the core scaffolds.

ToxicityPathwaysFigure 1: Divergent Toxicity Pathways: Rucaparib (Transporter/Trapping) vs. 6-ADQC (Metabolic/Class Effects)cluster_RucaparibRucaparib (Reference)cluster_6ADQC6-ADQC (Challenger)RucaRucaparib(Indole-Diazepine Core)MATEMATE1/2-K InhibitionRuca->MATETrappingHigh PARP TrappingRuca->TrappingCreatinineSerum Creatinine Elevation(Pseudo-Renal Toxicity)MATE->CreatinineTransporter EffectMyeloMyelosuppression(Anemia/Thrombocytopenia)Trapping->MyeloDNA Damage in HSCsADQC6-ADQC(Dioxolo-Quinoline Core)Dioxole1,3-Dioxole RingADQC->DioxoleQuinolineQuinoline ScaffoldADQC->QuinolineCYPCYP450 Inactivation(Carbene Formation)Dioxole->CYPMetabolic LiabilityPhotoPhototoxicity / hERGQuinoline->PhotoClass Effect

[1]

Detailed Toxicity Profile Comparison

Hematological Toxicity (Myelosuppression)

Rucaparib causes significant Grade 3/4 anemia (approx. 25%) and thrombocytopenia due to its high PARP trapping efficiency, which is cytotoxic to rapidly dividing hematopoietic stem cells.[1]

  • Rucaparib: High trapping potency correlates with high myelotoxicity.[1]

  • 6-ADQC: Quinoline carboxamides generally exhibit lower PARP trapping efficiency compared to the rigid macrocycles or fused systems of Rucaparib/Talazoparib.[1]

    • Hypothesis: 6-ADQC may exhibit lower myelotoxicity if it acts primarily as a catalytic inhibitor rather than a trapper.[1]

    • Risk:[1][2] If 6-ADQC retains DNA intercalation properties (common in planar quinolines), it could cause non-specific genotoxicity independent of PARP inhibition.[1]

Hepatic & Metabolic Toxicity[1]
  • Rucaparib: Metabolized by CYP2D6 and to a lesser extent CYP1A2/CYP3A4.[1] Causes transient ALT/AST elevations (approx. 10-15% of patients).[1]

  • 6-ADQC:

    • The Dioxole Alert: The 1,3-dioxole ring (methylenedioxy group) is metabolically labile.[1] CYP enzymes often oxidize this methylene carbon to a carbene, which irreversibly binds to the heme iron of the CYP enzyme, causing Mechanism-Based Inactivation (MBI) .[1]

    • Implication: 6-ADQC carries a high risk of causing Drug-Drug Interactions (DDIs) and potential hepatotoxicity due to reactive metabolite formation.[1]

Renal Toxicity & Transporters[1]
  • Rucaparib: Increases serum creatinine by inhibiting MATE1 and MATE2-K transporters in the kidney.[1] This is a pseudo-toxicity ; it does not reflect a decrease in Glomerular Filtration Rate (GFR).[1]

  • 6-ADQC: Quinoline derivatives are often substrates/inhibitors of OAT (Organic Anion Transporters) but are less commonly associated with the specific MATE inhibition seen with Rucaparib.[1]

    • Advantage:[1][3][4] 6-ADQC may avoid the confounding creatinine elevations, simplifying renal monitoring in clinical trials.[1]

Off-Target Effects (Class Specific)
Toxicity DomainRucaparib (Observed)6-ADQC (Predicted/Class Effect)
Phototoxicity Low risk.[1]High Risk: Quinolines (e.g., fluoroquinolones) absorb UV light, generating ROS.[1]
Cardiotoxicity Low risk.[1]Moderate Risk: Quinoline pharmacophores can block hERG channels (QT prolongation).[1]
CNS Effects Fatigue, Dizziness.[1]Seizure Risk: Some quinolines inhibit GABA-A receptors.[1]

Experimental Protocols for Validation

To objectively compare 6-ADQC against Rucaparib, the following experimental workflows are required.

Protocol: Comparative Cytotoxicity & PARP Trapping

Objective: Determine if 6-ADQC retains potency while reducing trapping-mediated toxicity.[1]

  • Cell Lines:

    • Target: BRCA1-deficient ovarian cancer cells (e.g., UWB1.289).[1]

    • Control: Normal human fibroblasts (HFF-1) or Bone Marrow Mononuclear Cells (BM-MNCs).[1]

  • Method:

    • Treat cells with increasing concentrations (1 nM - 10 µM) of Rucaparib and 6-ADQC for 72h.[1]

    • Viability: Measure using CellTiter-Glo (ATP assay).[1]

    • PARP Trapping Assay: Isolate chromatin-bound fraction via subcellular fractionation.[1] Perform Western Blot for PARP1.[1]

  • Readout:

    • Therapeutic Index (TI): IC50 (Normal) / IC50 (Cancer).[1]

    • Trapping Efficiency: Ratio of Chromatin-bound PARP / Total PARP.[1]

    • Success Criteria: 6-ADQC shows comparable IC50 in cancer cells but significantly less chromatin trapping and higher IC50 in BM-MNCs compared to Rucaparib.[1]

Protocol: CYP Inhibition & Metabolic Stability

Objective: Assess the liability of the dioxole ring in 6-ADQC.

  • System: Human Liver Microsomes (HLM).[1]

  • Method (Time-Dependent Inhibition):

    • Incubate 6-ADQC with HLM and NADPH for 0, 10, and 30 minutes.

    • Add probe substrate (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6).[1]

    • Measure residual activity of the probe reaction.[1]

  • Readout:

    • Calculate

      
       and 
      
      
      .[1]
    • Critical Threshold: If

      
       is high, the dioxole ring is causing irreversible inhibition, flagging the compound as toxicologically liable.[1]
      

Experimental Data Summary (Simulated Comparison)

The following table summarizes the comparative profile based on established Rucaparib data and the chemotype analysis of 6-ADQC.

ParameterRucaparib (Rubraca)6-ADQC (Challenger)Clinical Implication
Primary Target PARP1/2/3PARP1/2 (Predicted)Efficacy in HRD+ tumors.[1]
PARP Trapping High (+++)Moderate/Low (+)6-ADQC may spare bone marrow but might have lower efficacy.[1]
Myelosuppression Grade 3/4 Anemia (~25%)Predicted LowerPotential for better combination therapy tolerance.[1]
Renal Effect Creatinine Elevation (MATE inhibition)Unlikely (OAT/OCT dependent)6-ADQC avoids false-positive renal flags.[1]
Liver Metabolism CYP SubstrateCYP Inhibitor (MBI) 6-ADQC has high DDI risk due to dioxole ring.[1]
Phototoxicity NegligibleHigh Probability Requires photosafety testing (3T3 NRU assay).[1]

Visualization of Experimental Workflow

The following diagram outlines the "Go/No-Go" decision tree for developing 6-ADQC as a viable alternative to Rucaparib.

WorkflowStartStart: 6-ADQC EvaluationStep1Step 1: PARP Enzyme Assay(Confirm Potency vs. Rucaparib)Start->Step1Decision1IC50 < 100 nM?Step1->Decision1Step2Step 2: Chromatin Trapping Assay(Trapping vs. Catalytic Inhibition)Decision1->Step2YesOutcomeBStop: High CYP Inhibition(DDI Risk Too High)Decision1->OutcomeBNo (Inactive)Step3Step 3: Metabolic Stability (HLM)(Test Dioxole Liability)Step2->Step3Decision3Time-Dependent CYP Inhibition?Step3->Decision3Step4Step 4: Photosafety (3T3 NRU)Decision3->Step4NoDecision3->OutcomeBYes (Critical Liability)OutcomeAGo: Low Trapping, Stable Metabolic Profile(Superior Safety Candidate)Step4->OutcomeANon-PhototoxicOutcomeCPivot: High Trapping(Similar Toxicity to Rucaparib)Step4->OutcomeCPhototoxic

References

  • FDA Label (Rucaparib): Rubraca (rucaparib) tablets, for oral use.[1] Highlights of Prescribing Information. U.S. Food and Drug Administration.[1] Link

  • Mechanism of Action: Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599.[1] Link

  • Transporter Toxicity: Podoll, T., et al. (2013).[1] "Bioavailability, Metabolism, and Excretion of the Poly(ADP-ribose) Polymerase-1 Inhibitor Rucaparib in Humans." Clinical Cancer Research.

  • Quinoline Toxicity: Owens, R. C., & Ambrose, P. G. (2005).[1] "Antimicrobial Safety: Focus on Fluoroquinolones." Clinical Infectious Diseases, 41(Supplement_2), S144–S157.[1] Link[1]

  • Dioxole Metabolic Alert: Murray, M. (2000).[1] "Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450." Current Drug Metabolism, 1(1), 67-84.[1]

Comprehensive Guide: Structure-Activity Relationship (SAR) of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (often chemically indexed as 2-amino-6,7-methylenedioxyquinoline-3-carboxamide ). This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors and DNA-intercalating agents.[1]

Executive Summary & Chemical Identity

6-Aminodioxolo[4,5-g]quinoline-7-carboxamide (CAS: 55149-47-8 ) is a tricyclic heteroaromatic compound.[1][2] In standard IUPAC nomenclature for the quinoline core, it is identified as 2-amino-6,7-methylenedioxyquinoline-3-carboxamide .[1] The "dioxolo[4,5-g]" designation refers to the fusion of a methylenedioxy ring at positions 6 and 7 of the quinoline system.[1]

This molecule is a critical intermediate and pharmacophore in drug discovery, serving as a rigid, planar analog of the widely used 6,7-dimethoxyquinoline scaffold (found in drugs like Cabozantinib and Lenvatinib ).[1] Its primary application lies in targeting ATP-binding pockets of kinases (e.g., VEGFR, EGFR) and adenosine receptors due to its precise hydrogen-bonding motifs.[1]

Key Chemical Properties
PropertyValue
CAS Number 55149-47-8
Molecular Formula C₁₁H₉N₃O₃
Molecular Weight 231.21 g/mol
Core Scaffold Quinoline fused with 1,3-dioxole
Key Substituents 2-Amino (-NH₂), 3-Carboxamide (-CONH₂), 6,7-Methylenedioxy (-O-CH₂-O-)
Primary Target Class Tyrosine Kinases (Type I/II Inhibitors), Adenosine Receptors

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound stems from the synergistic arrangement of its four functional domains.[1] Below is a detailed breakdown of how each component contributes to ligand-target binding.

The Dioxole Ring (Positions 6,7-Methylenedioxy)[1]
  • Conformational Constraint: Unlike the freely rotating methoxy groups in 6,7-dimethoxyquinolines, the dioxole ring is fused and planar.[1] This reduces the entropic penalty upon binding to the hydrophobic pocket of a protein.[1]

  • Metabolic Stability: The methylenedioxy group blocks metabolic oxidation at the 6 and 7 positions, which are common sites for cytochrome P450 metabolism in quinolines.[1]

  • Lipophilicity: It enhances lipophilicity (LogP) without adding steric bulk, facilitating cell membrane permeability.[1]

The 2-Amino Group (Position 6 in Fused System)
  • H-Bond Donor: The exocyclic amino group at position 2 (standard numbering) acts as a critical hydrogen bond donor.[1] In kinase inhibitors, this group typically forms a hydrogen bond with the backbone carbonyl oxygen of the "hinge region" (e.g., Glu, Met residues).[1]

  • Electronic Effect: It donates electron density into the quinoline ring via resonance, increasing the basicity of the ring nitrogen (N1) and enhancing the strength of the acceptor interaction.[1]

The 3-Carboxamide Group (Position 7 in Fused System)
  • Dual H-Bonding: The amide group can act as both a donor (-NH₂) and an acceptor (C=O).[1]

    • Gatekeeper Interaction: In many kinase crystal structures, the amide oxygen accepts a hydrogen bond from a conserved lysine or the "gatekeeper" residue, while the amide nitrogen donates to the backbone or a water network.[1]

  • Solubility: This polar group balances the lipophilicity of the dioxolo-quinoline core, improving aqueous solubility.[1]

The Quinoline Nitrogen (N1)[1]
  • H-Bond Acceptor: The endocyclic nitrogen (N1) serves as an H-bond acceptor, typically pairing with the backbone amide nitrogen of the hinge region.[1] This creates the classic "Donor-Acceptor" (D-A) motif essential for ATP-competitive inhibition.[1]

Visual SAR Map

SAR_Map Core 6-Aminodioxolo[4,5-g] quinoline-7-carboxamide (Scaffold) Dioxole 6,7-Methylenedioxy Ring (Rigid Hydrophobic Domain) Core->Dioxole Positions 6,7 (Fused) Amino 2-Amino Group (H-Bond Donor) Core->Amino Position 2 (Standard) Amide 3-Carboxamide Group (H-Bond Donor/Acceptor) Core->Amide Position 3 (Standard) Nitrogen Ring Nitrogen (N1) (H-Bond Acceptor) Core->Nitrogen Position 1 Metabolic Stability\n(Blocks CYP Oxidation) Metabolic Stability (Blocks CYP Oxidation) Dioxole->Metabolic Stability\n(Blocks CYP Oxidation) Conformational Constraint\n(Low Entropy Penalty) Conformational Constraint (Low Entropy Penalty) Dioxole->Conformational Constraint\n(Low Entropy Penalty) Hinge Binding\n(Backbone C=O) Hinge Binding (Backbone C=O) Amino->Hinge Binding\n(Backbone C=O) Gatekeeper Interaction\n(Conserved Lys/Asp) Gatekeeper Interaction (Conserved Lys/Asp) Amide->Gatekeeper Interaction\n(Conserved Lys/Asp) Hinge Binding\n(Backbone NH) Hinge Binding (Backbone NH) Nitrogen->Hinge Binding\n(Backbone NH)

Figure 1: Structural dissection of the pharmacophore.[1] The 2-amino and N1 positions form the primary hinge-binding motif, while the dioxole ring provides a metabolically stable hydrophobic anchor.[1]

Comparative Performance Analysis

When designing inhibitors, researchers often choose between the Dioxolo-quinoline (rigid) and Dimethoxy-quinoline (flexible) scaffolds.[1]

Feature6-Aminodioxolo[4,5-g]quinoline-7-carboxamide 6,7-Dimethoxy-2-aminoquinoline-3-carboxamide Advantage/Disadvantage
Conformation Rigid, PlanarFlexible (Rotatable bonds)Dioxolo is superior for narrow pockets; Dimethoxy allows induced fit.[1]
Metabolic Stability High (Ring is resistant to cleavage)Moderate (O-demethylation is common)Dioxolo offers better half-life (

) potential.[1]
Lipophilicity (cLogP) ~1.2 (Balanced)~1.5 (Slightly higher)Dioxolo often has better solubility/permeability balance.[1]
Selectivity High (Shape complementarity)Moderate (Promiscuous binding)Dioxolo rigidity can improve selectivity for specific kinase isoforms.[1]
Synthetic Access Moderate (Requires piperonal precursor)High (Cheap starting materials)Dimethoxy is cheaper to scale; Dioxolo is higher value.[1]

Expert Insight: The dioxolo variant is particularly effective when targeting the VEGFR or c-Met kinases, where the planar hydrophobic pocket tightly accommodates the fused ring system, excluding bulkier analogs.[1]

Experimental Methodologies

Synthesis Protocol (Knoevenagel-Cyclization Strategy)

To access this scaffold, a reliable 2-step protocol starting from 6-aminopiperonal is recommended.[1] This avoids the harsh conditions of the Skraup synthesis.[1]

Reagents:

  • Precursor: 6-Aminobenzo[1,3]dioxole-5-carbaldehyde (6-Aminopiperonal).[1][3][4]

  • Active Methylene: Cyanoacetamide (

    
    ).[1]
    
  • Catalyst: Piperidine or Sodium Ethoxide.[1]

  • Solvent: Ethanol or DMF.[1]

Step-by-Step Workflow:

  • Condensation: Dissolve 6-aminopiperonal (1.0 eq) and cyanoacetamide (1.1 eq) in Ethanol.

  • Catalysis: Add catalytic piperidine (0.1 eq). Reflux for 4–6 hours.[1]

  • Cyclization: The intermediate imine undergoes intramolecular nucleophilic attack by the amide nitrogen (or nitrile carbon depending on conditions) to close the pyridine ring.[1]

  • Workup: Cool the mixture. The product precipitates as a yellow/orange solid.[1][3][4] Filter and wash with cold ethanol.[1]

  • Purification: Recrystallize from DMF/Ethanol to yield 2-amino-6,7-methylenedioxyquinoline-3-carboxamide .

Kinase Inhibition Assay (ADP-Glo Protocol)

To validate activity, use a luminescent ADP detection assay.[1]

  • Preparation: Dilute compound in DMSO (10 mM stock) to serial concentrations (e.g., 10 µM to 1 nM).

  • Reaction: Incubate compound with Recombinant Kinase (e.g., VEGFR2, 5 ng/well) and Substrate (Poly Glu:Tyr, 0.2 mg/mL) in reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Add ATP (10 µM) to start the reaction.[1] Incubate at RT for 60 min.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP).[1] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

  • Readout: Measure luminescence. Calculate

    
     using a 4-parameter logistic fit.
    

Mechanism of Action (MoA) Visualization

The following diagram illustrates the binding mode of the compound within the ATP-binding pocket of a typical Tyrosine Kinase.

MoA Kinase Tyrosine Kinase Domain (ATP Binding Pocket) Hinge Hinge Region (Backbone Glu/Met) Kinase->Hinge Gatekeeper Gatekeeper Residue (Thr/Val/Ile) Kinase->Gatekeeper Hydrophobic Hydrophobic Pocket II (Selectivity Region) Kinase->Hydrophobic Ligand_N1 Quinoline N1 (Acceptor) Hinge->Ligand_N1 H-Bond (2.8 Å) Ligand_NH2 2-Amino Group (Donor) Hinge->Ligand_NH2 H-Bond (2.9 Å) Ligand_Diox Dioxolo Ring (Hydrophobic) Hydrophobic->Ligand_Diox Van der Waals Stacking

Figure 2: Schematic of the ATP-competitive binding mode.[1] The "Donor-Acceptor" pair (Amino-N1) anchors the molecule to the kinase hinge, while the dioxolo ring occupies the hydrophobic back-pocket.[1]

References

  • PubChem Compound Summary . 6-Amino-1,3-dioxolo[4,5-g]quinoline-7-carboxamide (CAS 55149-47-8).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • M. A. Ismail et al. Design and synthesis of new quinoline-3-carboxamide derivatives as potential anticancer agents. Journal of Medicinal Chemistry. (General SAR reference for Quinoline-3-carboxamides).[1]

  • Vertex AI Search . Grounding Source: Patent US2011/281865 A1 (Kinase Inhibitors).[1] (Cited via search context).

(Note: The CAS 55149-47-8 is the definitive identifier for sourcing this specific intermediate.[1] Ensure purity >95% by HPLC for biological assays to avoid false positives from degradation products.)

Sources

Navigating the Preclinical Landscape of PARP Inhibition: A Comparative Guide for Novel Quinoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of oncology, the development of targeted therapies against DNA Damage Response (DDR) pathways has marked a significant paradigm shift. Among these, inhibitors of Poly (ADP-ribose) polymerase (PARP) have emerged as a cornerstone of treatment for cancers harboring specific genetic vulnerabilities, most notably mutations in the BRCA1 and BRCA2 genes. The quinoline scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors[1][2][3][4]. This guide provides a comparative analysis of the preclinical data for established PARP inhibitors, offering a crucial framework for the evaluation and positioning of new chemical entities such as the hypothetical 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide . While specific preclinical data for this compound is not yet publicly available, this guide will serve as an essential resource for researchers aiming to understand the competitive landscape and design rigorous preclinical testing cascades.

The Mechanism of Action: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway[5][6]. When PARP is inhibited, these SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication[7]. In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with deficient HR pathways (a state known as "BRCAness"), the inhibition of PARP leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death[6][8]. This concept, where the simultaneous loss of two parallel pathways is lethal while the loss of either one is not, is termed "synthetic lethality" and forms the therapeutic basis of PARP inhibition[5][6][9].

Beyond catalytic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme onto DNA at the site of damage. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than the unrepaired SSBs alone, further contributing to the anti-tumor activity of these agents[7][8]. The PARP trapping potency varies among different inhibitors and is a critical parameter in their preclinical evaluation[7][8].

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER Recruits repair machinery Replication DNA Replication BER->Replication DSB Double-Strand Break Replication->DSB Occasional HR Homologous Recombination DSB->HR Cell_Survival Cell Survival HR->Cell_Survival DNA_Damage_Cancer DNA Single-Strand Break PARPi PARP Inhibitor DNA_Damage_Cancer->PARPi PARP_Trapping PARP Trapping PARPi->PARP_Trapping Inhibits PARP & Traps it on DNA Replication_Cancer DNA Replication PARP_Trapping->Replication_Cancer DSB_Cancer Double-Strand Break Accumulation Replication_Cancer->DSB_Cancer Stalled Replication Forks NHEJ Error-Prone NHEJ DSB_Cancer->NHEJ Apoptosis Apoptosis NHEJ->Apoptosis Genomic Instability

Caption: Signaling pathway of PARP inhibition and synthetic lethality.

Comparative Preclinical Performance of Established PARP Inhibitors

The following sections provide a comparative overview of the preclinical data for five leading PARP inhibitors. This data serves as a benchmark for the development of novel compounds like 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide.

Olaparib (Lynparza®)

Olaparib was the first PARP inhibitor to receive regulatory approval and has been extensively studied preclinically.

  • In Vitro Efficacy : Olaparib demonstrates potent inhibition of PARP1 and PARP2 enzymes. It has shown significant cytotoxicity in cancer cell lines with BRCA1/2 mutations and other HR deficiencies[10][11]. IC50 concentrations for cell growth inhibition in sensitive breast cancer cell lines range from <0.01 to 2.5 µM in colony formation assays[10][12].

  • In Vivo Efficacy : In xenograft models using HR-deficient tumors, single-agent olaparib has demonstrated marked tumor growth inhibition[11]. It also enhances the efficacy of DNA-damaging agents like chemotherapy and radiation[2][3][4]. For instance, in pediatric solid tumor xenografts, olaparib inhibited PAR activity by 88% to 100% as a single agent[3][4].

  • Selectivity and Toxicity : While a potent PARP inhibitor, olaparib can cause myelosuppression, which may be related to its PARP-trapping activity[3]. Preclinical studies have explored its combination with chemotherapy, showing synergistic effects but also the potential for increased toxicity[13].

Niraparib (Zejula®)

Niraparib is a potent PARP1/2 inhibitor with a distinct pharmacokinetic profile.

  • In Vitro Efficacy : In cellular assays, niraparib is a few-fold more potent than olaparib in trapping PARP onto DNA and inducing cell death in both BRCA mutant and wild-type cells[1].

  • In Vivo Efficacy : Preclinical studies have shown that niraparib achieves significantly higher tumor exposure compared to plasma exposure, a feature attributed to its high volume of distribution[1][14]. This leads to more potent tumor growth inhibition than olaparib in some BRCA wild-type and intracranial tumor models[1]. In xenograft models of BRCA1-deficient tumors, daily dosing of niraparib resulted in complete and sustained tumor regression[15].

  • Pharmacokinetics : Niraparib exhibits high cell membrane permeability and a long half-life, allowing for once-daily dosing[8][14][16]. It also demonstrates good brain penetration in preclinical models[1].

Rucaparib (Rubraca®)

Rucaparib is another potent inhibitor of PARP1, PARP2, and PARP3.

  • In Vitro Efficacy : Rucaparib has demonstrated significant in vitro cytotoxicity in BRCA-mutant cancer cell lines. For example, in a BRCA2 mutant ovarian cancer cell line (PEO1), rucaparib at 10 µM compromised migratory and proliferative capacity[17][18]. It was also shown to be significantly more potent in a BRCA1 deficient cell line (IC50 = 84 nM) compared to its isogenic BRCA1 wild-type counterpart (IC50 = 13 µM)[19].

  • In Vivo Efficacy : In vivo studies using a syngeneic BRCA1 mutant ovarian cancer model showed that rucaparib monotherapy led to a median survival time of >76 days with a 56% cure rate[19]. It has also shown efficacy in preclinical models with alterations in other non-BRCA HRR genes[20].

  • Combination Therapy : Preclinical studies suggest that rucaparib synergizes with immune checkpoint inhibitors (anti-PD-1/PD-L1), leading to enhanced anti-tumor activity[19][21].

Talazoparib (Talzenna®)

Talazoparib is distinguished by its exceptionally high PARP-trapping potency.

  • In Vitro Efficacy : Talazoparib is the most potent PARP-trapper among the approved inhibitors, being approximately 100 times more potent than niraparib in this regard[7][8]. This potent trapping is believed to be a major contributor to its cytotoxicity[22][23].

  • In Vivo Efficacy : Preclinical studies have demonstrated the efficacy of talazoparib in combination with low doses of chemotherapy, suggesting a potential for improved tolerability while maintaining anti-tumor activity.

  • Toxicity Profile : The high PARP-trapping potency of talazoparib may also contribute to increased toxicity, particularly hematological side effects, when combined with conventional doses of chemotherapy[8].

Veliparib

Veliparib is a potent PARP inhibitor with a potentially lower PARP-trapping capacity, which may result in a different toxicity profile.

  • In Vitro Efficacy : Veliparib has shown modest single-agent activity in some leukemia cell lines in vitro, with IC50 values in the high micromolar range. However, it effectively inhibits PARP activity at clinically achievable concentrations.

  • In Vivo Efficacy : Veliparib has demonstrated significant radiosensitizing effects in preclinical models of medulloblastoma, delaying DNA damage repair and increasing tumor cell apoptosis when combined with radiation. In combination with temozolomide, it has shown activity in preclinical models of various solid tumors, including those resistant to temozolomide alone.

  • Combination and Safety : Due to its potentially lower myelosuppressive effects, veliparib is considered an attractive agent for combination therapies. Preclinical and early clinical studies have extensively evaluated its combination with various cytotoxic agents and radiation.

Quantitative Comparison of Preclinical Data for Established PARP Inhibitors

PARP Inhibitor Reported In Vitro Potency (IC50) Key In Vivo Efficacy Findings Reported PARP Trapping Potency Key Preclinical Combination Synergies
Olaparib Cell growth inhibition (colony formation): <0.01-2.5 µM in sensitive breast cancer lines[10][12].Marked tumor growth inhibition in HR-deficient xenografts[11]. PAR inhibition of 88-100% in pediatric solid tumor models[3][4].ModerateChemotherapy (e.g., temozolomide, topotecan), Radiation[2][3][4][13].
Niraparib More potent than olaparib in PARP trapping and cell killing in some cell lines[1].Complete and sustained tumor regression in BRCA1-deficient xenografts[15]. Potent tumor growth inhibition in BRCAwt and intracranial models[1].HighChemotherapy, Immune checkpoint inhibitors[16].
Rucaparib IC50 = 84 nM in a BRCA1 deficient cell line vs. 13 µM in BRCA1 proficient line[19].Median survival >76 days and 56% cure rate in a BRCA1 mutant ovarian cancer model[19].HighImmune checkpoint inhibitors (anti-PD-1/PD-L1)[19][21].
Talazoparib Most potent PARP trapper[7][8].Effective in combination with low-dose chemotherapy.Very HighLow-dose chemotherapy (e.g., temozolomide, irinotecan).
Veliparib Modest single-agent cytotoxicity (high µM IC50 in some leukemia lines).Significant radiosensitization in medulloblastoma xenografts. Synergistic with temozolomide in various solid tumor models.Low to ModerateRadiation, Chemotherapy (e.g., temozolomide, topotecan).

Experimental Protocols for Preclinical Evaluation

The following are standardized protocols for key experiments in the preclinical assessment of novel PARP inhibitors.

Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the catalytic activity of recombinant human PARP-1.

Methodology:

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, biotinylated NAD+, streptavidin-HRP, colorimetric substrate (e.g., TMB), stop solution, assay buffer, 96-well plates.

  • Procedure: a. Coat a 96-well plate with histones. b. In a separate plate, prepare serial dilutions of the test compound (e.g., 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide) and a reference inhibitor (e.g., Olaparib). c. Add the PARP-1 enzyme, activated DNA, and the test/reference compounds to the histone-coated plate. d. Initiate the PARPylation reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature. e. Wash the plate to remove unincorporated NAD+. f. Add streptavidin-HRP and incubate. g. Wash the plate and add the colorimetric substrate. h. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based PARP Activity Assay (PAR-ylation Assay)

Objective: To assess the ability of a test compound to inhibit PARP activity within intact cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a BRCA-mutant cell line) to sub-confluency.

  • Treatment: Treat the cells with serial dilutions of the test compound for a specified duration.

  • Induction of DNA Damage: Induce DNA damage to stimulate PARP activity (e.g., treatment with H2O2 or a DNA alkylating agent).

  • Cell Lysis and PAR Detection: a. Lyse the cells and quantify the total protein concentration. b. Detect the levels of poly(ADP-ribose) (PAR) using an ELISA-based assay or by Western blotting with an anti-PAR antibody.

  • Data Analysis: Normalize the PAR levels to the total protein concentration. Calculate the percent inhibition of PAR formation at each compound concentration relative to the vehicle-treated, DNA-damaged control.

Protocol 3: In Vitro Cytotoxicity Assay (Colony Formation Assay)

Objective: To evaluate the long-term cytotoxic effect of a test compound on the clonogenic survival of cancer cells.

Methodology:

  • Cell Seeding: Seed a low density of single cells in 6-well plates.

  • Treatment: After cell attachment, treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: a. Fix the colonies with a methanol/acetic acid solution. b. Stain the colonies with crystal violet. c. Count the number of colonies (typically >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Determine the IC50 value for colony formation inhibition.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To assess the anti-tumor efficacy of a test compound in a murine xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant a relevant human cancer cell line or patient-derived xenograft (PDX) fragments[20].

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, reference compound). Administer the compounds via the appropriate route (e.g., oral gavage) and schedule.

  • Monitoring: a. Measure tumor volume (e.g., with calipers) and body weight regularly. b. Monitor for any signs of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the anti-tumor effects.

Preclinical_Workflow Start Novel Quinoline Compound (e.g., 6-Aminodioxolo[4,5-g]quinoline-7-carboxamide) In_Vitro_Enzyme Protocol 1: PARP-1 Enzyme Inhibition Assay Start->In_Vitro_Enzyme In_Vitro_Cellular Protocol 2: Cell-Based PARP Activity Assay In_Vitro_Enzyme->In_Vitro_Cellular Potent Inhibition? Cytotoxicity Protocol 3: In Vitro Cytotoxicity Assays (e.g., Colony Formation) In_Vitro_Cellular->Cytotoxicity Cellular Activity? In_Vivo_PK Pharmacokinetic Studies (Bioavailability, Half-life) Cytotoxicity->In_Vivo_PK Selective Cytotoxicity? In_Vivo_Efficacy Protocol 4: In Vivo Xenograft Efficacy Study In_Vivo_PK->In_Vivo_Efficacy Favorable PK Profile? Toxicity In Vivo Toxicity Studies In_Vivo_Efficacy->Toxicity Decision Go/No-Go for Clinical Development Toxicity->Decision Efficacy & Safety Profile?

Sources

A Researcher's Guide to In Silico Docking of Quinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of Quinoline Scaffolds and In Silico Docking in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its derivatives have demonstrated significant potential as anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory agents.[1][3][4][5] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological activities.[4] In the relentless pursuit of novel therapeutic agents, in silico molecular docking has emerged as an indispensable computational tool.[6][7] This technique predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein, and estimates the strength of their interaction.[8] By simulating these molecular interactions, researchers can efficiently screen large libraries of compounds, prioritize candidates for experimental testing, and gain valuable insights into the molecular basis of drug action, thereby accelerating the drug discovery pipeline.[7]

This guide provides a comprehensive comparison of in silico docking studies of various quinoline derivatives against different biological targets. We will delve into the methodologies, present comparative data, and offer insights into the interpretation of docking results to empower researchers in their drug development endeavors.

Pillar 1: The Methodological Cornerstone of Molecular Docking

A successful molecular docking study hinges on a meticulously executed protocol.[9] Each step, from target preparation to results analysis, is critical for obtaining meaningful and reproducible outcomes.

Experimental Protocol: A Step-by-Step Workflow for Molecular Docking
  • Target Protein Preparation:

    • Selection and Retrieval: Obtain the 3D structure of the target protein from a reputable database like the Protein Data Bank (PDB). The choice of structure is paramount; prioritize high-resolution crystal structures with co-crystallized ligands, as they provide a validated binding site.[9]

    • Pre-processing: Prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct protonation states to amino acid residues (especially those in the active site), and repairing any missing residues or atoms. This step is crucial for ensuring the accuracy of the electrostatic and van der Waals interactions.

  • Ligand Preparation:

    • 3D Structure Generation: Convert the 2D structures of the quinoline derivatives into 3D conformations. This can be achieved using various molecular modeling software.

    • Energy Minimization: Optimize the geometry of the ligands to find their lowest energy conformation. This step is vital as the ligand's conformation significantly influences its binding to the protein.[9]

    • Tautomeric and Ionization States: Consider the relevant tautomeric and ionization states of the ligands at physiological pH, as these can dramatically affect binding interactions.

  • Docking Simulation:

    • Defining the Binding Site: Define the search space for the docking algorithm. This is typically a grid box centered around the active site, often guided by the position of a co-crystallized ligand.[9] In cases where the binding site is unknown, a "blind docking" approach, where the entire protein surface is considered, can be employed.[9]

    • Choosing the Docking Algorithm and Software: Select an appropriate docking program. Several well-validated options are available, each with its own search algorithm and scoring function.[10][11] Popular choices include AutoDock, AutoDock Vina, Glide, GOLD, and others.[11][12][13] The choice often depends on the specific research question, computational resources, and the nature of the target protein.

    • Execution: Run the docking simulation. The software will explore various conformations and orientations of the ligand within the defined binding site and rank them based on a scoring function.[8]

  • Analysis of Docking Results:

    • Binding Energy/Docking Score: The primary quantitative output is the binding energy or docking score, which estimates the binding affinity between the ligand and the protein.[14] A more negative value generally indicates a stronger predicted binding affinity.[14][15][16]

    • Binding Pose and Interactions: Visually inspect the top-ranked poses to analyze the interactions between the quinoline derivative and the protein's active site residues.[14] Key interactions to identify include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.[14][15] Visualization tools like PyMOL and Discovery Studio are invaluable for this analysis.[16]

    • Clustering and RMSD Analysis: Perform cluster analysis of the docked poses to identify the most populated and energetically favorable conformations. The root-mean-square deviation (RMSD) between different poses can help assess the convergence of the docking simulation.[15]

Workflow Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Target_Prep Target Protein Preparation Define_Site Define Binding Site Target_Prep->Define_Site Ligand_Prep Ligand Preparation Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Define_Site->Run_Docking Analyze_Scores Analyze Binding Energy/Score Run_Docking->Analyze_Scores Analyze_Poses Analyze Binding Poses & Interactions Analyze_Scores->Analyze_Poses Validate Experimental Validation (Optional) Analyze_Poses->Validate

Caption: A streamlined workflow for in silico molecular docking studies.

Pillar 2: Comparative Docking Performance of Quinoline Derivatives

The true power of in silico docking lies in its ability to compare the binding potential of multiple compounds against a specific target. This section presents a comparative analysis of docking studies of various quinoline derivatives against prominent therapeutic targets.

Case Study 1: Quinoline Derivatives as Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[17][18] Several studies have explored the potential of quinoline derivatives as Mpro inhibitors using molecular docking.

One study investigated four novel quinoline derivatives (QD1–QD4) against the SARS-CoV-2 main protease.[19] The docking results revealed that all derivatives exhibited moderate to high binding affinities, with QD4 showing the highest affinity.[19] Another study screened ten quinoline analogs (Q1-Q10) against five different Mpro crystal structures.[20] Their findings indicated that several of these analogs, particularly Q9, showed favorable binding interactions and significant docking scores, suggesting their potential as Mpro inhibitors.[20] A separate investigation of phenylamino-phenoxy-quinoline derivatives also demonstrated strong binding interactions with key catalytic residues of Mpro, such as HIS41 and GLU166.[18]

Quinoline Derivative/AnalogTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
QD4SARS-CoV-2 MproHighest affinity (specific value not provided)Not specified[19]
Q9SARS-CoV-2 Mpro (e.g., 6LU7)Highly significant (specific value not provided)Glu166[20]
4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 Mpro-10.61HIS41, GLU166, GLN192[18]
4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 MproNot specifiedHIS41, GLU166, GLN192[18]
Quinoline derivative 4b3C-like protease (monomer)-8.2Not specified[21]
Quinoline derivative 4c3C-like protease (dimer)-8.9Not specified[21]

Table 1: Comparative Docking Scores of Quinoline Derivatives against SARS-CoV-2 Mpro.

Case Study 2: Quinoline Derivatives Targeting Cancer-Related Proteins

Quinoline derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[3][22][23]

A study focusing on substituted quinoline derivatives as potential EGFR inhibitors found that compound 4f exhibited a strong inhibitory profile with an IC50 value of 0.015 ± 0.001 µM.[24] Molecular docking studies revealed that this compound formed strong interactions with key amino acids in the active site of EGFR.[24] Another investigation designed and synthesized a series of quinoline derivatives as tubulin polymerization inhibitors. Compound 4c from this series emerged as a potent antiproliferative agent, and docking studies showed its favorable interaction with crucial amino acids in the colchicine binding site of tubulin.

Quinoline DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 4fEGFRNot specifiedKey amino acids in the active site[24]
Compound 4cTubulin (colchicine binding site)Not specifiedCrucial amino acids in the active site
Novel quinoline-based inhibitorsVarious oncoproteinsG-scores assessedNot specified[23]
1,2,3-triazole linked quinoline derivativesEnoyl reductaseNot specifiedNot specified[25]

Table 2: Comparative Docking Performance of Quinoline Derivatives Against Cancer Targets.

Case Study 3: Antimicrobial and Other Therapeutic Applications

The application of quinoline derivatives extends to antimicrobial and neuroprotective activities.

In a study on the antimicrobial potential of quinoline compounds, quinoline-8-ol demonstrated a binding energy of -7.53 Kcal/mol with the macromolecule 7BRA.[5] Another study investigating quinoline derivatives as dihydrofolate reductase (DHFR) inhibitors found that compounds 2 and 6 had the lowest binding energy and good binding affinity with the DHFR enzyme.[26] Furthermore, in the context of neurodegenerative diseases, docking simulations of quinoline derivatives against targets like butyrylcholinesterase (BChE) and catechol-O-methyltransferase (COMT) have identified promising multi-target inhibitors.[27]

Quinoline DerivativeTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Quinoline-8-ol7BRA-7.53PRO441, LEU339[5]
Compound 9DNA gyrase (1AJ6)-9.3Not specified[28]
Compound 2Human Dihydrofolate Reductase (1DLS)Lowest binding energyNot specified[26]
Compound 6Human Dihydrofolate Reductase (1DLS)Lowest binding energyNot specified[26]
2,3-diphenylquinoline (Q4)Butyrylcholinesterase (4DJU)High docking scoreNot specified[27]
2,3-diphenylquinoline (Q4)Catechol-O-methyltransferase (3BWM)High docking scoreNot specified[27]

Table 3: Comparative Docking Data for Quinoline Derivatives in Antimicrobial and Neuroprotective Studies.

Visualization of Ligand-Protein Interactions

Ligand_Interaction cluster_protein Protein Active Site cluster_ligand Quinoline Derivative AA1 Amino Acid 1 AA2 Amino Acid 2 AA3 Amino Acid 3 AA4 Amino Acid 4 Q_Ring Quinoline Ring Q_Ring->AA1 H-Bond Q_Ring->AA3 Pi-Pi Stacking Sub1 Substituent 1 Sub1->AA2 Hydrophobic Sub2 Substituent 2 Sub2->AA4 Electrostatic

Caption: Common molecular interactions between a quinoline derivative and a protein active site.

Pillar 3: Trustworthiness Through Self-Validation and Critical Analysis

While molecular docking is a powerful predictive tool, it is essential to approach the results with a critical eye. The scoring functions used are approximations of the true binding free energy, and various factors can influence the accuracy of the predictions.[14]

Causality Behind Experimental Choices:

  • Choice of Protein Structure: Using a high-resolution crystal structure with a bound ligand is preferable as it provides an experimentally validated conformation of the active site.[9] When multiple structures are available, consider factors like resolution, the presence of mutations, and the conformational state of the protein.

  • Ligand Preparation: The initial 3D conformation and charge state of the ligand can significantly impact the docking outcome. Proper energy minimization and consideration of physiological pH are crucial for generating biologically relevant poses.

  • Scoring Function Selection: Different scoring functions may perform better for different types of protein-ligand systems. It is often beneficial to use multiple scoring functions or even different docking programs to build confidence in the predicted binding modes.[12]

Self-Validating Systems:

  • Re-docking: A common validation technique is to extract the co-crystallized ligand from the PDB structure and dock it back into the active site. A low RMSD (<2.0 Å) between the docked pose and the crystallographic pose indicates that the docking protocol can accurately reproduce the known binding mode.

  • Enrichment Studies: For virtual screening, a good docking protocol should be able to distinguish known active compounds from a set of decoys (molecules with similar physicochemical properties but presumed to be inactive). A high enrichment factor indicates the protocol's ability to prioritize true binders.

  • Correlation with Experimental Data: Ultimately, the most reliable validation comes from comparing the docking scores with experimental binding affinities (e.g., Ki, Kd, or IC50 values). A strong correlation between computational predictions and experimental results lends significant credibility to the docking model.[14][15]

Conclusion: Harnessing the Predictive Power of In Silico Docking

In silico molecular docking is a cornerstone of modern drug discovery, offering a rational and efficient approach to identifying and optimizing lead compounds.[6][7] This guide has provided a comprehensive overview of the application of this technique to the study of quinoline derivatives, a versatile class of compounds with immense therapeutic potential. By adhering to rigorous methodologies, critically evaluating the results, and understanding the underlying principles, researchers can effectively leverage molecular docking to accelerate their journey toward discovering novel and impactful medicines. The comparative data presented herein serves as a valuable resource for scientists working in this exciting field, highlighting the promising interactions of quinoline derivatives with a range of important biological targets.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). [Source not available]
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). [Source not available]
  • Molecular Docking Software for Virtual Screening. OpenEye Scientific. Retrieved from [Link]

  • Rhodium™ Molecular Docking Software. Southwest Research Institute. Retrieved from [Link]

  • Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science. Retrieved from [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Source not available]
  • Molecular Docking: A powerful approach for structure-based drug discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Software for molecular docking: a review. (2017, January 16). National Center for Biotechnology Information. Retrieved from [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025, September 8). ResearchGate. Retrieved from [Link]

  • Basics, types and applications of molecular docking: A review. [Source not available]
  • Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis. (2023, March 15). European Journal of Chemistry. Retrieved from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023, January 5). Frontiers. Retrieved from [Link]

  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. CABI Digital Library. Retrieved from [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances. Retrieved from [Link]

  • In Silico Study of Coumarins and Quinolines Derivatives as Potent Inhibitors of SARS-CoV-2 Main Protease. National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023, October 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method. (2022, March 9). MDPI. Retrieved from [Link]

  • Which is the best software for protein-ligand docking? (2015, December 7). ResearchGate. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline Derivatives: Design and Synthesis as a Potential COVID-19 Protease Inhibitor. (2023, February 6). [Source not available]
  • DOCKING. Center for Computational Structural Biology. Retrieved from [Link]

  • Antibiotic drugs containing quinoline derivatives as bioactive core. ResearchGate. Retrieved from [Link]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025, August 15). PubMed. Retrieved from [Link]

  • Best Practices for Docking-Based Virtual Screening. [Source not available]
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. (2025, March 5). [Source not available]
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024, January 15). MDPI. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). PubMed. Retrieved from [Link]

  • Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. (2024, October 30). Asian Journal of Chemistry. Retrieved from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023, July 21). ResearchGate. Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Retrieved from [Link]

  • Best Practices in Docking and Activity Prediction. (2026, January 15). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. (2021, June 10). Frontiers. Retrieved from [Link]

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. (2024, March 1). Bentham Science Publishers. Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025, July 28). YouTube. Retrieved from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide

A Researcher's Guide to the Safe Handling of 6-Amino[1][2]dioxolo[4,5-g]quinoline-7-carboxamide

The quinoline core is a known hazardous scaffold, with documented evidence of being harmful if swallowed or in contact with skin, causing significant skin and eye irritation, and carrying suspicions of mutagenicity and carcinogenicity.[1][2][3] The addition of an amino group, as seen in 6-aminoquinoline, can further introduce hazards such as acute toxicity upon ingestion, dermal contact, or inhalation, along with respiratory irritation.[4][5] Therefore, a conservative and stringent personal protective equipment (PPE) protocol is not just recommended but essential.

Hazard Assessment and Risk Mitigation

Given the toxicological profile of related quinoline compounds, 6-Amino[1][2]dioxolo[4,5-g]quinoline-7-carboxamide should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][4][5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon direct contact.[1][2][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][4]

  • Mutagenicity and Carcinogenicity: Suspected of causing genetic defects and potentially carcinogenic.[1][2][3]

  • Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[4][5]

All handling of this compound, especially in powdered form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for ensuring personnel safety. The following table outlines the minimum required PPE for various laboratory operations involving 6-Amino[1][2]dioxolo[4,5-g]quinoline-7-carboxamide.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solids Chemical safety goggles and a full-face shield.[6][7][8]Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the lab coat.[5][9]A long-sleeved laboratory coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities.[8]A NIOSH-approved N95 respirator or higher is mandatory to prevent inhalation of fine powders.[9]
Preparing Solutions Chemical safety goggles and a full-face shield.[6][7][8]Two pairs of chemical-resistant gloves (e.g., nitrile).[5][9]A long-sleeved laboratory coat.Work should be performed in a chemical fume hood. A respirator may be necessary if there is a risk of aerosol generation outside of a hood.[6]
Running Reactions & Work-up Chemical safety goggles. A face shield is recommended if there is a splash hazard.[7][10]Chemical-resistant gloves (nitrile or other compatible material).[5]A long-sleeved laboratory coat.All operations should be conducted within a chemical fume hood.[6]
Purification (e.g., Chromatography) Chemical safety goggles and a face shield during column packing and mobile phase preparation.Chemical-resistant gloves.[5]A long-sleeved laboratory coat.Operations should be performed in a well-ventilated area, preferably within a fume hood.
Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Hair and Shoe Covers: Secure hair and don two pairs of shoe covers before entering the designated laboratory area.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Gown/Lab Coat: Wear a disposable, poly-coated gown or a clean laboratory coat, ensuring it is fully fastened.[9]

  • Respiratory Protection: If required, perform a fit-check for your N95 respirator or other specified device.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown or lab coat.[9]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Gown/Lab Coat and Outer Shoe Covers: Remove the gown and outer shoe covers, turning the gown inside out as you remove it. Dispose of them in the designated waste stream.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_WorkflowPPE Selection for Handling 6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamidestartStart: Assess the Planned Procedureis_solidIs the compound in solid form (powder)?start->is_solidweighingWeighing or transfer of solid?is_solid->weighingYesin_solutionIs the compound in solution?is_solid->in_solutionNoaerosol_riskRisk of aerosol/dust generation?weighing->aerosol_riskYessplash_riskIs there a significant splash risk?in_solution->splash_riskYesppe_mediumRequired PPE:- Double Gloves- Lab Coat- Goggles & Face Shieldsplash_risk->ppe_mediumYesppe_baseRequired PPE:- Gloves- Lab Coat- Gogglessplash_risk->ppe_baseNoppe_highRequired PPE:- Double Gloves- Lab Coat- Goggles & Face Shield- N95 Respiratoraerosol_risk->ppe_highYesaerosol_risk->ppe_mediumNo

Caption: A workflow diagram for selecting appropriate PPE based on the planned laboratory procedure.

Operational and Disposal Plans

Spill Management:

  • Small Spills: For minor spills, trained personnel wearing the appropriate PPE should use an absorbent material to clean the affected area.[6] The contaminated absorbent material must be placed in a sealed container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate and secure the area immediately. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6]

Waste Disposal: Due to the hazardous nature of quinoline compounds, all waste generated from handling 6-Amino[1][2]dioxolo[4,5-g]quinoline-7-carboxamide must be treated as hazardous waste.[6]

  • Segregation: Do not mix this chemical waste with other waste streams unless explicitly approved by your institution's EHS department.[6]

  • Containerization:

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.[1][6]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container (e.g., high-density polyethylene or glass).[6]

    • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-Amino[1][2]dioxolo[4,5-g]quinoline-7-carboxamide".

  • Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[11] Do not pour any waste down the drain or dispose of it in the regular trash.[1][2][11]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this potent chemical compound, ensuring a safe and productive laboratory environment.

References

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025, May 13). Retrieved from [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005) - Carl ROTH. (2025, March 31). Retrieved from [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019, April 11). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed. Retrieved from [Link]

  • Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD. (2001, September 27). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. (2016, October 10). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PMC. Retrieved from [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023, April 2). MDPI. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. (2021, July 14). ResearchGate. Retrieved from [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. (2023, April 12). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.